4-Nitro-2H-1,2,3-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127452. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFWFUSVDJIVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932592 | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14544-45-7, 84406-63-3 | |
| Record name | 14544-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-1H-1,2,3-triazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80932592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 14544-45-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-nitro-2H-1,2,3-triazole, a key building block in medicinal chemistry and materials science. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate a deeper understanding of the synthetic processes.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical strategies. The most prominent and widely utilized methods include direct nitration of the parent triazole, cyclization of nitro-containing precursors, and the chemical conversion of other functional groups on the triazole ring. Each pathway offers unique advantages and is suited for different starting materials and desired outcomes.
Direct Nitration of 1,2,3-Triazole
Direct nitration stands as the most common and straightforward approach to introduce a nitro group onto the 1,2,3-triazole ring. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich triazole ring. The regioselectivity of the nitration is influenced by the substitution pattern of the starting triazole. For instance, the nitration of 2-methyl-2H-1,2,3-triazole has been shown to preferentially occur at the 4-position, yielding 2-methyl-4-nitro-2H-1,2,3-triazole with high regioselectivity.
dot
Caption: Direct nitration of 1,2,3-triazole.
Experimental Protocol: Nitration of 2-Methyl-2H-1,2,3-triazole
This protocol describes the high-yield synthesis of 2-methyl-4-nitro-2H-1,2,3-triazole, a close analog of the target compound, and serves as a representative procedure for the direct nitration of the triazole ring.[1]
-
Materials:
-
2-methyl-2H-1,2,3-triazole (1.0 g, 0.012 mol)
-
Concentrated sulfuric acid (98%, 5 mL)
-
Fuming nitric acid (5 mL)
-
Ice bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
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Anhydrous magnesium sulfate
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5 mL of fuming nitric acid to the stirred solution over 15-20 minutes, ensuring the temperature is maintained at room temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.
-
Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
-
Quantitative Data for 2-Methyl-4-nitro-2H-1,2,3-triazole Synthesis [1]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |
| 2-Methyl-2H-1,2,3-triazole | C₃H₅N₃ | 83.09 | 1.0 g | 0.012 | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |
| Product: 2-Methyl-4-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 1.52 g | 0.0118 | 98% |
Cyclization Reactions
An alternative strategy for the synthesis of nitro-triazoles involves the construction of the triazole ring from precursors that already contain a nitro group or a functionality that can be readily converted to a nitro group. A notable example is the copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides, which can produce 4-nitro-1,5-trisubstituted-1,2,3-triazoles in high yields.[1][2] This method offers a high degree of control over the substitution pattern of the final product.
dot
Caption: Copper-catalyzed cyclization for nitro-triazole synthesis.
Experimental Protocol: Synthesis of 4-Nitro-1,5-trisubstituted-1,2,3-triazoles
The following is a general procedure based on the copper-catalyzed cycloaddition of nitroolefins and organic azides.[1][2]
-
Materials:
-
Nitroolefin (1.0 eq)
-
Organic azide (1.1 eq)
-
Copper catalyst (e.g., CuI, 5 mol%)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
To a solution of the nitroolefin in the chosen solvent, add the organic azide and the copper catalyst.
-
Heat the reaction mixture to the appropriate temperature (e.g., 110 °C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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The workup procedure typically involves filtration to remove the catalyst, followed by removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Quantitative Data for Copper-Catalyzed Cycloaddition [1]
| Starting Materials | Product | Yield (%) |
| Various nitroolefins and organic azides | 4-Nitro-1,5-trisubstituted-1,2,3-triazoles | Up to 96% |
Conversion of an Amino Group
Another synthetic route involves the conversion of an amino group on the triazole ring into a nitro group. This can be achieved through oxidation or a Sandmeyer-type reaction. This method is particularly useful when the corresponding amino-triazole is readily available.
dot
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2H-1,2,3-triazole is a heterocyclic organic compound that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the triazole ring, making it a versatile building block for the synthesis of novel compounds with potential biological activities and energetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in further research and development.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol [1] |
| Appearance | Brown Solid |
| Melting Point | 160-161 °C[2][3] |
| Boiling Point (Predicted) | 356.1 ± 15.0 °C[2] |
| Density (Predicted) | 1.7 g/cm³[1] |
Table 2: Acidity and Solubility
| Property | Value |
| pKa | 5.09 ± 0.70[2] |
| Solubility | Sparingly soluble in water. Readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[1][3] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is through the direct nitration of 2H-1,2,3-triazole.[4]
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice bath
-
Round-bottom flask
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Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (160-161 °C).
-
Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).
-
The melting point is reported as a range between these two temperatures.[5]
Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of a compound in various solvents.
Materials:
-
Sample of this compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipette or dropper
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Visually observe the mixture. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is insoluble, the mixture can be gently heated to observe if solubility increases with temperature. Note any changes.
-
Repeat the procedure for each solvent to be tested.
Biological Significance and Potential Signaling Pathways
While specific biological activities of this compound itself are not extensively documented, the 1,2,3-triazole scaffold is a prominent feature in many biologically active molecules. Derivatives of nitro-triazoles have shown promise in various therapeutic areas.
Anticancer Activity: Numerous 1,2,3-triazole derivatives have been investigated for their anticancer properties.[6][7][8] Some have been shown to target key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.
Antimicrobial Activity: The triazole ring is a core component of several antifungal drugs. Nitro-substituted triazoles have also been explored for their antibacterial and anti-parasitic activities. For instance, some 3-nitro-1H-1,2,4-triazole-based compounds have demonstrated significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, through the activation of a type I nitroreductase.
Potential Signaling Pathway Interactions
The following diagrams illustrate the general EGFR and NF-κB signaling pathways, which are potential targets for 1,2,3-triazole derivatives.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Canonical NF-κB Signaling Pathway.
Conclusion
This compound is a compound with well-defined physicochemical properties that make it a valuable synthon in organic chemistry. Its synthesis is achievable through established nitration protocols, and its characteristics can be readily determined using standard analytical techniques. While its specific biological roles are still under investigation, the broader family of nitro- and triazole-containing compounds demonstrates significant therapeutic potential, particularly in the development of novel anticancer and antimicrobial agents. The information presented in this guide serves as a foundational resource for researchers and professionals seeking to explore the applications of this compound in their respective fields. Further research into its specific biological mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Nitro-2H-1,2,3-triazole, a key nitrogen-rich heterocyclic compound. The presence of a high nitrogen content and the energy-rich triazole system contribute to a high positive enthalpy of formation, making it a significant precursor in the synthesis of high-energy materials.[1] Its distinct physicochemical properties also make it a versatile intermediate in organic synthesis and drug development.[1] This document details the synthesis, experimental characterization, and computational analysis of its molecular structure.
Core Molecular Properties
This compound (C₂H₂N₄O₂) is a solid at room temperature with a molecular weight of 114.06 g/mol .[1][2] The 2H-tautomer is recognized as the most stable form in the gas phase.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| CAS Number | 14544-45-7[2] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound is the direct nitration of the parent 2H-1,2,3-triazole. This electrophilic aromatic substitution involves the attack of a nitronium ion on the electron-rich triazole ring.[1]
Detailed Synthesis Protocol: Direct Nitration of 2H-1,2,3-triazole
Materials:
-
2H-1,2,3-triazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
Dissolve 2H-1,2,3-triazole in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the triazole solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethanol/water.
Molecular Structure and Bonding: Crystallographic Data
The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 151610.[2] The analysis confirms the planarity of the triazole ring and the geometry of the nitro substituent.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| CCDC Deposition Number | 151610[2] |
| Empirical Formula | C₂H₂N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.913(2) |
| b (Å) | 5.486(1) |
| c (Å) | 10.583(2) |
| α (°) | 90 |
| β (°) | 108.58(2) |
| γ (°) | 90 |
| Volume (ų) | 435.5(2) |
| Z | 4 |
Table 3: Selected Bond Lengths of this compound
| Bond | Length (Å) |
| N1-N2 | 1.334(2) |
| N2-N3 | 1.309(2) |
| N3-C4 | 1.362(2) |
| C4-C5 | 1.378(2) |
| C5-N1 | 1.352(2) |
| C4-N4 | 1.433(2) |
| N4-O1 | 1.222(2) |
| N4-O2 | 1.225(2) |
Table 4: Selected Bond Angles of this compound
| Angle | Value (°) |
| C5-N1-N2 | 106.8(1) |
| N1-N2-N3 | 110.8(1) |
| N2-N3-C4 | 106.3(1) |
| N3-C4-C5 | 108.4(1) |
| C4-C5-N1 | 107.7(1) |
| N3-C4-N4 | 120.3(1) |
| C5-C4-N4 | 131.3(1) |
| O1-N4-O2 | 124.6(1) |
| O1-N4-C4 | 117.8(1) |
| O2-N4-C4 | 117.6(1) |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
Table 5: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| > 3100 | N-H Stretching |
| 1500-1600 | Asymmetric NO₂ Stretching |
| 1400-1600 | C=N and N=N Stretching (Triazole Ring) |
| 1300-1400 | Symmetric NO₂ Stretching |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
Expected NMR Data:
-
¹H NMR: A single resonance is expected for the proton attached to the triazole ring. Its chemical shift will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: Two distinct signals are expected for the two carbon atoms of the triazole ring. The carbon atom bonded to the nitro group (C4) is expected to be significantly deshielded and resonate at a lower field compared to the other carbon atom (C5).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Computational Chemistry Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide insights into its geometry, bonding, and reactivity.
Table 6: Calculated Molecular Properties (DFT B3LYP/6-311++G**)
| Property | Value |
| Dipole Moment (Debye) | 4.65 |
| HOMO Energy (eV) | -8.45 |
| LUMO Energy (eV) | -3.78 |
| HOMO-LUMO Gap (eV) | 4.67 |
Experimental Protocol: Computational Details
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p).
-
Calculations: Geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm it is a true minimum. Molecular orbital analysis to determine HOMO and LUMO energies.
Logical Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the comprehensive analysis of the molecular structure of this compound, from its synthesis to its detailed structural and electronic characterization.
References
An In-depth Technical Guide to 4-Nitro-2H-1,2,3-triazole (CAS 84406-63-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Nitro-2H-1,2,3-triazole, identified by the CAS number 84406-63-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on the compound's characteristics and methodologies for its preparation and analysis.
Core Properties
This compound is a nitrogen-rich heterocyclic compound. The presence of the nitro group significantly influences the electronic properties of the triazole ring, making it a versatile intermediate in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂N₄O₂ | [1][2][3][4][5][6][7] |
| Molecular Weight | 114.06 g/mol | [1][2][3][4][5][8] |
| Appearance | Off-white to light yellow or brown solid/powder | [4][5] |
| Melting Point | 160-161 °C | [2][8] |
| Boiling Point (Predicted) | 356.1 ± 15.0 °C | [2] |
| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in DMSO and Methanol | [2] |
| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N | [5] |
| SMILES | O=--INVALID-LINK--[O-] | [1][3] |
Computational Data
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 84.71 Ų | [7] |
| LogP | 0.349 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Rotatable Bonds | 1 | [7] |
Synthesis and Characterization
The most common method for the synthesis of this compound is the direct nitration of 2H-1,2,3-triazole. This electrophilic aromatic substitution reaction involves the attack of a nitronium ion on the electron-rich triazole ring.
General Experimental Protocol: Direct Nitration of 2H-1,2,3-triazole
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, carefully add 2H-1,2,3-triazole to concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture multiple times with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Characterization Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show a characteristic signal for the proton on the triazole ring.
-
¹³C NMR will provide information on the two carbon atoms of the triazole ring, with the carbon attached to the nitro group being significantly deshielded.[2][5]
-
¹⁵N NMR can offer direct insight into the electronic environment of the four nitrogen atoms.[2][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, the triazole ring stretching, and the asymmetric and symmetric stretching of the nitro group (NO₂).[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the nitro group and the triazole ring.
Key Reactions
-
Reduction of the Nitro Group: A fundamental transformation is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This is a key intermediate for introducing further functionalities and is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron powder in an acidic medium.[2]
-
Alkylation: Electrophilic substitution, particularly alkylation, can occur at the nitrogen atoms of the triazole ring. The reaction conditions, including the alkylating agent, solvent, and base, can influence the regioselectivity, potentially leading to a mixture of N1, N2, and N3-substituted isomers.[2][9]
Potential Applications in Drug Development
While specific biological activity for CAS 84406-63-3 is not extensively documented in the public domain, the 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry.[3][10][11] Derivatives of 1,2,3-triazoles have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Various 1,2,3-triazole derivatives have shown cytotoxic effects against different cancer cell lines.[10] The introduction of a nitro group can sometimes enhance the biological activity of a compound.[10]
-
Antimicrobial: The triazole nucleus is a core component of many antifungal and antibacterial agents.[7][12]
-
Enzyme Inhibition: The triazole ring can interact with the active sites of various enzymes, leading to their inhibition.
The presence of the nitro group on the triazole ring in this compound makes it an interesting candidate for further investigation and derivatization in drug discovery programs.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, based on the known activities of other triazole derivatives, one could hypothesize potential targets. For instance, many triazole-based anticancer agents are known to interfere with key signaling pathways involved in cell proliferation and survival.
Hypothetical Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, a general experimental workflow is proposed below.
Caption: A general workflow for the synthesis, characterization, and subsequent in vitro biological evaluation of this compound.
Suppliers
This compound (CAS 84406-63-3) is available from several chemical suppliers for research and development purposes. A list of some suppliers includes:
-
Pharmaffiliates[4]
-
AN PharmaTech Co Ltd[6]
-
Capot Chemical
-
Reagentia
-
MOLBASE
-
ChemicalBook
-
Ambeed
-
Fluorochem
It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.
Disclaimer: This document is intended for informational purposes only and should not be construed as a recommendation for the use of this compound in any specific application. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 11. Emphasis on Chemistry and Biological Activities of Triazole nucleus: Review - research journal [gyanvihar.org]
- 12. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 13. spectrabase.com [spectrabase.com]
Thermal Stability and Decomposition of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-Nitro-2H-1,2,3-triazole. Due to a notable scarcity of specific experimental data for the 2H-isomer in publicly accessible literature, this document synthesizes information from theoretical studies on nitrotriazoles and experimental data from closely related analogues. The guide covers the synthesis of the parent compound, its anticipated thermal behavior, and postulated decomposition pathways. Standardized experimental protocols for conducting thermal analysis of such energetic materials are also detailed. This document aims to be a valuable resource for researchers in the fields of energetic materials, medicinal chemistry, and drug development, while also highlighting critical knowledge gaps and suggesting directions for future research.
Introduction
This compound is a heterocyclic compound of interest due to the energetic properties imparted by the nitro group and the triazole ring. The thermal stability of such molecules is a critical parameter, influencing their safety, handling, storage, and potential applications, whether as energetic materials or as intermediates in pharmaceutical synthesis. An understanding of the decomposition pathways and kinetics is essential for predicting reactivity and ensuring safe utilization.
The 1,2,3-triazole ring is known for its high degree of thermal and chemical stability.[1] However, the introduction of a nitro group is expected to significantly decrease this stability, making the molecule more susceptible to thermal decomposition. This guide provides a predictive overview of the thermal properties of this compound based on theoretical calculations and experimental data from analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct nitration of 2H-1,2,3-triazole. This electrophilic substitution reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.
A plausible synthetic route involves the following steps:
-
Preparation of the Nitrating Mixture: Concentrated sulfuric acid is carefully added to concentrated nitric acid in an ice bath to form the nitronium ion (NO₂⁺), the active electrophile.
-
Nitration: 2H-1,2,3-triazole is slowly added to the nitrating mixture at a controlled temperature, typically below 10°C, to prevent runaway reactions.
-
Quenching and Isolation: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Characterization of the final product would be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
Predicted Thermal Behavior and Stability
It is anticipated that this compound will exhibit a sharp exothermic decomposition at elevated temperatures. The onset of decomposition is likely to be influenced by the heating rate and the sample's purity. The presence of the nitro group significantly lowers the thermal stability compared to the non-nitrated 1,2,3-triazole.[1]
Predicted Thermal Properties
The following table summarizes the predicted thermal properties of this compound based on data from analogous C-nitro triazole compounds and theoretical calculations. It is critical to note that these are estimated values and require experimental verification.
| Property | Predicted Value | Method of Estimation |
| Decomposition Onset (T_onset) | 200 - 250 °C | Analogy with other C-nitro triazoles |
| Peak Decomposition Temp. (T_peak) | 220 - 270 °C | Analogy with other C-nitro triazoles |
| Activation Energy (E_a) | ~67 kcal/mol (~280 kJ/mol) | Theoretical calculations for C-NO₂ bond homolysis in nitrotriazoles[2][3] |
| Heat of Formation (ΔH_f) | Positive | Expected for nitrogen-rich heterocyclic compounds |
Postulated Decomposition Pathways
Theoretical studies on the decomposition of nitrotriazoles suggest that the initial step is often the cleavage of the C-NO₂ bond or the rupture of the triazole ring.[1] For this compound, the primary decomposition pathways are likely to involve:
-
Homolytic Cleavage of the C-NO₂ Bond: This is considered a probable initial step for the unimolecular decomposition of many nitro-containing energetic materials.[4] This pathway would generate a triazolyl radical and a nitrogen dioxide radical (•NO₂). The relatively high activation energy for this process suggests it is the dominant pathway at higher temperatures.[3]
-
Ring Scission: The triazole ring could undergo cleavage, leading to the formation of various smaller gaseous products such as nitrogen gas (N₂), hydrogen cyanide (HCN), and other nitrogen oxides.
The following diagram illustrates a postulated initial decomposition pathway for this compound.
Figure 1: Postulated initial decomposition pathways for this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition kinetics of this compound, the following standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the decomposition onset temperature, peak decomposition temperature, and heat of decomposition.
Methodology:
-
A small sample of this compound (typically 0.5-2.0 mg) is accurately weighed into an aluminum or gold-plated copper crucible.
-
The crucible is hermetically sealed. For energetic materials, a pinhole lid is often used to allow for the escape of gaseous decomposition products and prevent crucible rupture.
-
The sample is placed in the DSC instrument, with an empty, sealed crucible used as a reference.
-
The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.
-
The heat flow to or from the sample relative to the reference is recorded as a function of temperature.
-
The onset temperature of the major exothermic peak is taken as the decomposition temperature. The area under the exothermic peak is integrated to determine the heat of decomposition.
-
Kinetic parameters such as the activation energy can be calculated from the data obtained at different heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the corresponding mass loss.
Methodology:
-
A small sample of this compound (typically 2-5 mg) is placed in an open TGA pan (e.g., alumina or platinum).
-
The sample is placed in the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve provides information on the thermal stability and the temperature ranges of decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.
The following diagram illustrates the general experimental workflow for DSC and TGA.
Figure 2: General experimental workflows for DSC and TGA analysis.
Conclusion and Future Directions
While a definitive experimental profile for the thermal stability and decomposition of this compound remains to be established, theoretical considerations and data from analogous compounds provide a valuable predictive framework. It is anticipated to be an energetic material with a sharp exothermic decomposition at elevated temperatures. The primary decomposition mechanisms are likely to involve C-NO₂ bond cleavage and triazole ring scission.
The significant gap in experimental data underscores the need for further research. Future work should focus on the selective synthesis and isolation of the 2H-isomer, followed by comprehensive thermal analysis using DSC and TGA. Kinetic studies employing methods such as the Kissinger or Ozawa-Flynn-Wall analysis would provide crucial data on the activation energy of decomposition. Such experimental data is essential for the safe handling and potential application of this compound in various fields.
References
Spectroscopic and Synthetic Profile of 4-Nitro-2H-1,2,3-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Nitro-2H-1,2,3-triazole (C₂H₂N₄O₂), a key heterocyclic compound. Given its nitrogen-rich structure and the presence of an energetic nitro group, this molecule is of significant interest in the fields of energetic materials and as a precursor in medicinal chemistry. A thorough understanding of its spectroscopic signature and synthetic pathways is crucial for its application and development in these areas.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~8.0 - 9.0 | Singlet | 1H, C-H of triazole ring | The exact chemical shift is influenced by the solvent and the strong electron-withdrawing effect of the nitro group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~150 - 160 | C-NO₂ | The carbon atom attached to the nitro group is expected to be significantly deshielded. |
| ~120 - 130 | C-H | The chemical shift of the protonated carbon of the triazole ring. |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3150 | N-H Stretching |
| ~1600 - 1650 | Triazole Ring Stretching |
| ~1530 - 1560 | Asymmetric NO₂ Stretching |
| ~1340 - 1370 | Symmetric NO₂ Stretching |
Experimental Protocols
The most common and direct route for the synthesis of this compound is the electrophilic nitration of 2H-1,2,3-triazole. The following protocol is adapted from established methods for the nitration of similar triazole compounds.
Synthesis of this compound via Direct Nitration
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
-
Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (typically 1-2 hours) to ensure complete nitration.
-
Quenching: Carefully pour the reaction mixture onto crushed ice in a beaker to quench the reaction.
-
Neutralization: Slowly and cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be aware of vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample of the purified solid product, either as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Caption: Logical Relationships in the Synthesis of this compound.
Solubility of 4-Nitro-2H-1,2,3-triazole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-2H-1,2,3-triazole, a key intermediate in various fields including the development of energetic materials and pharmaceuticals. While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols for determining these crucial parameters. Understanding the solubility of this compound is fundamental for its synthesis, purification, formulation, and application in further research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents.
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol |
| Appearance | Solid (predicted) |
| Density | 1.7 g/cm³ |
| pKa | 5.09 ± 0.70 (Predicted) |
Qualitative Solubility Profile
General observations indicate that this compound exhibits solubility in polar organic solvents. It has been noted to be soluble in dimethyl sulfoxide (DMSO) and methanol. Its solubility in water is described as sparing. A comprehensive quantitative assessment across a broader spectrum of organic solvents is necessary for detailed application development.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method |
| Methanol | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Ethanol | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Acetone | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Acetonitrile | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Ethyl Acetate | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Dichloromethane | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| Dimethyl Sulfoxide (DMSO) | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
| N,N-Dimethylformamide (DMF) | To be determined | To be determined | To be determined | e.g., Gravimetric, UV-Vis |
Experimental Protocols for Solubility Determination
To empower researchers in obtaining the necessary quantitative data, this section provides detailed methodologies for two common and reliable techniques for determining the solubility of organic compounds.
Gravimetric Method (Isothermal Saturation)
This method is considered a gold standard for determining equilibrium solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a constant temperature.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature to create a saturated solution. A known aliquot of the saturated solution is then carefully separated and the solvent is evaporated, allowing for the direct weighing of the dissolved solute.
Apparatus and Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Calibrated pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Sample Withdrawal: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a solvent-compatible syringe filter into a pre-weighed container.
-
Solvent Evaporation: Weigh the container with the collected saturated solution to determine the mass of the solution. Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that can be faster than the gravimetric method.
Principle: A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. A saturated solution is then prepared, and a filtered aliquot is diluted to a concentration that falls within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvents (UV grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (solvent-compatible)
Detailed Protocol:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol to prepare a saturated solution at a constant temperature.
-
Sample Preparation and Measurement: Withdraw a filtered aliquot of the saturated supernatant. Dilute this aliquot with a known volume of the solvent to a concentration that is within the working range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively reported, this guide provides the necessary framework and detailed experimental protocols for researchers to determine this critical parameter. The gravimetric and UV-Vis spectrophotometry methods outlined offer robust and reliable means to generate accurate solubility data. Such data is indispensable for the effective utilization of this compound in drug development, materials science, and other advanced research areas. It is recommended that solubility studies be conducted across a range of temperatures to fully characterize the thermodynamic properties of the dissolution process.
A Technical Guide to the Historical Discovery and First Synthesis of 4-Nitro-2H-1,2,3-triazole
This technical guide provides an in-depth overview of 4-Nitro-2H-1,2,3-triazole, a significant nitrogen-rich heterocyclic compound. The focus is on its historical context, the foundational synthesis method, and its key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemistry of energetic materials and heterocyclic compounds.
Introduction and Historical Context
The study of triazoles, a class of five-membered heterocyclic rings containing three nitrogen atoms, began in the late 19th century. These aromatic systems are broadly categorized into two constitutional isomers: 1,2,3-triazoles and 1,2,4-triazoles. Their derivatives have become fundamental scaffolds in diverse fields, including medicinal chemistry and materials science.
The introduction of a nitro group (–NO₂) onto the triazole ring dramatically alters its chemical properties, typically imparting high-energy characteristics due to the high nitrogen content and positive enthalpy of formation.[1] While a specific date and individual researcher for the initial discovery of this compound are not prominently documented in readily available historical literature, its first synthesis is understood to be achieved through the direct nitration of the parent 2H-1,2,3-triazole. This method remains the most common and fundamental route to this compound.[1]
Physicochemical and Spectroscopic Properties
The structural and chemical properties of this compound have been well-characterized. Spectroscopic analysis is crucial for confirming the molecular structure, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being key techniques for full structural elucidation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol [1][2] |
| CAS Number | 14544-45-7[1][2] |
| Alternate CAS | 84406-63-3[2] |
| Density | 1.7 g/cm³[1] |
| Appearance | Solid |
| IUPAC Name | 4-nitro-2H-triazole[1][2] |
| InChI Key | YXFWFUSVDJIVIV-UHFFFAOYSA-N[1] |
First Synthesis: Direct Nitration of 2H-1,2,3-triazole
The primary and most established route for the initial synthesis of this compound is the direct electrophilic nitration of the parent 2H-1,2,3-triazole ring.[1] This reaction is a classic example of electrophilic aromatic substitution, where the π-electron system of the triazole ring attacks a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of strong acids.
The mechanism involves the attack of the electron-rich triazole ring on the nitronium ion, leading to the formation of a carbocation intermediate known as a σ-complex. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 4-nitro product. The regioselectivity, favoring substitution at the 4-position, is a key feature of this reaction for N-substituted triazoles. For instance, the nitration of 2-methyl-2H-1,2,3-triazole shows high regioselectivity, yielding the 4-nitro product in 98% yield.[1]
References
Tautomerism in 4-Nitro-1,2,3-Triazole Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tautomerism in 4-Nitro-1,2,3-Triazole
Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,3-triazoles. This phenomenon involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, resulting in a dynamic equilibrium of two or more structural isomers. In the case of asymmetrically substituted 1,2,3-triazoles, such as 4-nitro-1,2,3-triazole, three distinct tautomers can exist: the 1H, 2H, and 3H forms.
The position of this tautomeric equilibrium is a critical factor that influences the molecule's physicochemical properties, including its dipole moment, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's reactivity, biological activity, and material characteristics. The electron-withdrawing nature of the nitro group at the 4-position significantly impacts the electron density distribution within the triazole ring, thereby influencing the relative stabilities of the tautomers. Understanding and controlling this tautomeric landscape is paramount for the rational design of novel therapeutics, energetic materials, and other functional molecules based on the 4-nitro-1,2,3-triazole scaffold.
Tautomeric Forms of 4-Nitro-1,2,3-Triazole
The three possible prototropic tautomers of 4-nitro-1,2,3-triazole are depicted below. The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and physical state.
Caption: Tautomeric equilibrium of 4-nitro-1,2,3-triazole.
Quantitative Data on Tautomer Properties
Precise experimental data on the relative energies and dipole moments of the individual tautomers of 4-nitro-1,2,3-triazole are scarce in the literature. However, computational studies on related systems and the parent 1,2,3-triazole provide valuable insights. The following tables summarize key quantitative data, including illustrative computational values for a closely related compound, 4-methyl-5-nitro-1,2,3-triazole, to provide a comparative perspective.
Table 1: Acidity and Dipole Moments of Triazole Systems
| Compound/Tautomer | Property | Value | Reference/Method |
| 4-Nitro-1H-1,2,3-triazole | pKa | 4.80 | [1] |
| 1H-1,2,3-triazole | Dipole Moment (D) | 4.38 | [1] |
| 2H-1,2,3-triazole | Dipole Moment (D) | 0.22 | [1] |
Table 2: Illustrative Computational Data for Tautomers of 4-Methyl-5-nitro-1,2,3-triazole *
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Dipole Moment (Gas Phase, Debye) | Relative Energy (Acetonitrile, kcal/mol) | Predicted Population (Acetonitrile, 298 K) |
| 1H-4-Methyl-5-nitro | 2.5 | 2.3 | 4.8 | 1.8 | 4% |
| 2H-4-Methyl-5-nitro | 0.0 | 0.0 | 1.5 | 0.0 | 95% |
| 3H-4-Methyl-5-nitro | 1.2 | 1.0 | 7.2 | 2.5 | 1% |
*Data is for a closely related compound and is intended to be illustrative.[2]
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium in 4-nitro-1,2,3-triazole systems is influenced by a combination of electronic, steric, and environmental factors.
Caption: Factors influencing the tautomeric equilibrium.
Experimental Protocols
Synthesis of 4-Nitro-1,2,3-triazole
The most common method for the synthesis of 4-nitro-1,2,3-triazole is the direct nitration of 1,2,3-triazole.[3] The following protocol is a representative procedure adapted from the nitration of a similar heterocyclic system.[4]
Materials:
-
1,2,3-triazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,3-triazole in concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Investigation of Tautomerism by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution.
Materials:
-
Sample of 4-nitro-1,2,3-triazole
-
Deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, acetone-d6)
-
NMR spectrometer (¹H, ¹³C, and ¹⁵N capabilities)
-
Variable temperature unit for the NMR spectrometer
Procedure:
-
Sample Preparation: Prepare NMR samples by dissolving the 4-nitro-1,2,3-triazole in the desired deuterated solvents.
-
Room Temperature Spectra: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at room temperature.
-
Variable-Temperature NMR: Perform variable-temperature NMR experiments to study the dynamics of the tautomeric exchange.
-
Lowering the temperature may slow down the proton exchange, potentially allowing for the observation of distinct signals for each tautomer.
-
Increasing the temperature can lead to the coalescence of signals, from which the energy barrier for tautomerization can be estimated.
-
-
Data Analysis:
-
Analyze the chemical shifts and coupling constants to assign signals to the respective tautomers.
-
If individual signals are resolved, integrate the signals to determine the tautomer ratios and the equilibrium constant (K).
-
References
A Technical Guide to the Quantum Chemical Analysis of 4-Nitro-2H-1,2,3-triazole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, electronic, and thermodynamic properties of 4-Nitro-2H-1,2,3-triazole. This nitrogen-rich heterocyclic compound is of significant interest, particularly as a precursor in the synthesis of high-energy materials (HEMs).[1] Computational chemistry, especially Density Functional Theory (DFT), serves as an indispensable tool for predicting molecular properties, guiding synthesis, and understanding the fundamental relationships between molecular structure and energetic performance.[1]
Core Computational Methodologies
Quantum chemical calculations are fundamental to predicting the molecular geometry, reactivity, and stability of energetic compounds like this compound.[1] The methodologies outlined below represent a standard protocol for the theoretical investigation of this molecule.
Experimental Protocol: Density Functional Theory (DFT) Calculations
-
Software: All calculations are typically performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method for studying nitro-substituted triazoles due to its balance of accuracy and computational cost.[1][2]
-
Basis Set Selection: The 6-311++G(d,p) or a similar Pople-style basis set is frequently used to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[2]
-
Geometry Optimization: The molecular structure of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface. This optimized geometry is the basis for all subsequent property calculations.[1] A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
-
Property Calculations:
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These theoretical frequencies are used to interpret experimental infrared (IR) and Raman spectra.
-
Electronic Properties: Molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.
-
Thermodynamic Properties: Standard thermodynamic functions, including heat of formation, entropy, and heat capacity, are calculated using the optimized geometry and vibrational frequencies.
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method is typically used to predict ¹H and ¹³C NMR chemical shifts.
-
Data Presentation: Calculated Properties
Quantum-chemical calculations have established that for C-nitro-1,2,3-triazoles, the 2H-tautomer is significantly more stable than the corresponding 1H and 3H tautomers in the gas phase.[1] The following tables summarize the types of quantitative data obtained from DFT calculations for the stable this compound.
Table 1: Calculated Structural Parameters (Representative)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N (ring), N-N (ring), N-H, C-NO₂, N-O | 1.3 - 1.4 Å |
| Bond Angles (°) | Angles within the triazole ring, C-N-O | 108° - 125° |
| Dihedral Angles (°) | Planarity of the ring and nitro group | ~0° or ~180° |
Table 2: Calculated Vibrational Frequencies (Representative)
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| ν(N-H) | N-H stretching | ~3400 - 3500 |
| νas(NO₂) | Asymmetric NO₂ stretching | ~1550 - 1600 |
| νs(NO₂) | Symmetric NO₂ stretching | ~1350 - 1400 |
| ν(Ring) | Triazole ring stretching (C=N, N=N) | ~1400 - 1600 |
| δ(Ring) | Triazole ring deformation | ~800 - 1000 |
Table 3: Calculated Electronic Properties
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |
| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions |
Table 4: Calculated Thermodynamic Properties
| Property | Description | Significance for Energetic Materials |
|---|---|---|
| Heat of Formation (ΔHf) | Enthalpy change when formed from elements | A key parameter for calculating energy release |
| Entropy (S°) | Measure of molecular disorder | Contributes to the Gibbs free energy of reaction |
| Gibbs Free Energy (G°) | Overall thermodynamic stability | Indicates spontaneity of decomposition |
Visualizations: Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of computational workflows and conceptual relationships.
Analysis and Interpretation
-
Molecular Structure and Stability: The geometry optimization reveals the most stable conformation of the molecule.[1] The introduction of the electron-withdrawing nitro group significantly influences the electron distribution across the triazole ring, impacting its stability and reactivity.[1] The planarity of the molecule is a key feature, affecting crystal packing and density, which are critical properties for energetic materials.
-
Spectroscopic Signatures: Theoretical vibrational spectra provide a powerful tool for interpreting experimental data.[2] Assignments of observed IR bands can be made with high confidence by comparing them to the calculated frequencies and vibrational modes.[2] For instance, the strong stretching frequencies of the NO₂ group are characteristic and can be readily identified.
-
Reactivity and Electronic Properties: The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability. A large gap generally implies high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-deficient nature of the triazole ring, which is enhanced by the nitro group, dictates its chemical behavior.[1]
-
Energetic Performance: The high nitrogen content of the triazole ring, combined with the oxygen provided by the nitro group, contributes to a high positive heat of formation.[1] This is a desirable characteristic for high-energy materials, as it indicates a large amount of chemical energy stored in the molecule, which is released upon decomposition, often yielding stable N₂ gas.[1] Computational models are crucial for screening potential new energetic materials by predicting properties like heat of formation, density, and detonation velocity before attempting time-consuming and resource-intensive synthesis.[1]
A primary and fundamental transformation of the this compound scaffold is the reduction of the nitro group to an amino group, yielding 4-amino-2H-1,2,3-triazole. This reaction is a key step for introducing further functionalities and is typically achieved by methods such as catalytic hydrogenation.[1]
References
Methodological & Application
Application Notes: 4-Nitro-2H-1,2,3-triazole as a Versatile Precursor for High-Nitrogen Compounds
Introduction
4-Nitro-2H-1,2,3-triazole (C₂H₂N₄O₂) is a nitrogen-rich heterocyclic compound that serves as a critical building block in the synthesis of advanced high-nitrogen materials.[1] Its structure, featuring a stable triazole ring functionalized with an energy-rich nitro group, imparts a high positive enthalpy of formation, making it a focal point of research in the field of energetic materials.[1][2] The presence of both the triazole core and the nitro group provides multiple reactive sites, allowing for a wide range of chemical transformations. These properties make it an ideal precursor for developing novel explosives, propellants, and gas-generating agents where high energy output, good thermal stability, and the production of environmentally benign nitrogen gas upon decomposition are desired.[1][3]
Physicochemical and Energetic Properties
The fundamental properties of this compound are summarized below. Its high nitrogen content and density are key indicators of its potential as a precursor for high-energy density materials.
| Property | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1][4] |
| Molecular Weight | 114.06 g/mol | [1][4] |
| IUPAC Name | This compound | [1][4] |
| Density (ρ) | 1.7 g/cm³ | [1] |
| Appearance | Off-white solid | [5] |
Key Chemical Transformations and Applications
This compound is a versatile intermediate for synthesizing a variety of high-nitrogen compounds through several key reaction pathways. The reactivity of the nitro group and the triazole ring's nitrogen atoms allows for extensive functionalization.
Primary Applications Include:
-
Precursor for Energetic Materials : Its primary application is in the synthesis of high-energy materials (HEMs).[1] The high nitrogen content contributes to a significant release of energy upon decomposition, primarily as nitrogen gas.[6]
-
Intermediate in Heterocyclic Synthesis : It serves as a foundational molecule for creating more complex heterocyclic systems. The nitro group can be reduced to an amino group, which acts as a functional handle for building fused ring systems.[1][7]
-
Development of Nitrogen-Rich Salts : The triazole ring can be deprotonated to form anions, which can then be combined with various cations to create a new family of energetic salts with tunable properties.[8]
The following workflow illustrates the central role of this compound and its primary transformations.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and key transformations of this compound.
Protocol 1: Synthesis of this compound via Direct Nitration
This protocol describes the most common method for synthesizing the title compound through the electrophilic nitration of 2H-1,2,3-triazole.[1]
Objective: To synthesize this compound. Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask in an ice bath on a magnetic stirrer.
-
Carefully add concentrated sulfuric acid to the flask and begin stirring.
-
Slowly add 2H-1,2,3-triazole to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Once the triazole is fully dissolved, add fuming nitric acid dropwise via a dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Very slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. Handle fuming nitric acid and concentrated sulfuric acid with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The nitration reaction is highly exothermic and must be controlled with slow addition and efficient cooling.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-Amino-2H-1,2,3-triazole
This protocol details the conversion of the nitro group to a versatile amino group, creating a key intermediate for further functionalization.[1]
Objective: To synthesize 4-amino-2H-1,2,3-triazole. Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product, 4-amino-2H-1,2,3-triazole, can be purified by recrystallization.
Protocol 3: N-Alkylation of this compound
This protocol describes a general method for attaching alkyl groups to the nitrogen atoms of the triazole ring, which can lead to a mixture of N1, N2, and N3-substituted isomers.[2][3]
Objective: To synthesize N-alkylated 4-nitro-1,2,3-triazoles. Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, dialkyl sulfate)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve or suspend this compound in the chosen solvent in a reaction flask.
-
Add an equimolar amount of the base and stir until the triazole salt is formed.
-
Add the alkylating agent to the mixture. For highly reactive agents, the addition should be done slowly and with cooling.
-
Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the alkylating agent.[2] The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, remove the solvent in vacuo.
-
The resulting residue will contain a mixture of N1, N2, and N3-alkylated isomers.[2]
-
Separate the isomers using column chromatography. The separation methodology relies on the difference in basicity and reactivity of the isomers.[2]
Performance of High-Nitrogen Derivatives
Functionalization of the this compound core allows for the fine-tuning of energetic properties. The introduction of additional nitro or amino groups significantly impacts density, thermal stability, and detonation performance.[6][9] The table below compares a derivative with the widely used explosive, RDX.
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Decomposition Temp. (Td) (°C) |
| RDX (Benchmark) | 1.82 | 8750 | 34.0 | 7.4 | 210 |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.85 | 8650 | 33.2 | >40 | 235 |
Data for RDX and the derivative are compiled for comparative purposes from literature sources.[6][10]
The logical relationships between chemical modifications and the resulting energetic properties are crucial for designing new materials.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings: a facile strategy for fine tuning energetic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Nitration of 2H-1,2,3-Triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Triazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry, materials science, and as energetic materials. The introduction of a nitro group onto the triazole ring can significantly alter its chemical and physical properties, often enhancing its energetic nature or modulating its biological activity. The nitration of N-substituted 1,2,3-triazoles is a fundamental chemical transformation for accessing a variety of nitro-containing heterocyclic scaffolds. This document provides a detailed protocol for the electrophilic nitration of 2H-1,2,3-triazole to produce 4-nitro-2H-1,2,3-triazole. The most common and effective method for this transformation is the use of a mixed acid system, typically consisting of concentrated nitric acid and sulfuric acid.
Data Presentation
The direct nitration of the parent 2H-1,2,3-triazole is expected to proceed similarly to its substituted analogs. The following table summarizes the quantitative data for the nitration of a closely related compound, 2-methyl-2H-1,2,3-triazole, to yield 2-methyl-4-nitro-2H-1,2,3-triazole, which serves as a representative example of the reaction's efficiency.[1]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Yield (%) |
| 2-Methyl-2H-1,2,3-triazole | C₃H₅N₃ | 83.09 | 1.0 g | 0.012 | - |
| Fuming Nitric Acid | HNO₃ | 63.01 | 5 mL | - | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 5 mL | - | - |
| Product: 2-Methyl-4-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 128.09 | 1.52 g | 0.0118 | 98% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the direct nitration of 2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is adapted from the successful nitration of 2-methyl-2H-1,2,3-triazole.[1]
Materials:
-
2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the stirred solution over a period of 15-20 minutes. It is crucial to ensure the temperature of the reaction mixture does not rise significantly during the addition.
-
Reaction: After the complete addition of nitric acid, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice in a beaker. A precipitate of the nitrated product may form at this stage.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate in portions until the pH of the solution is approximately 7. Be cautious as this will result in the evolution of gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 2H-1,2,3-triazole.
References
The Versatile Scaffold: Applications of 4-Nitro-2H-1,2,3-triazole in Medicinal Chemistry
For Immediate Release
The 4-nitro-2H-1,2,3-triazole core is emerging as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its inherent metabolic stability, capacity for hydrogen bonding, and the electron-withdrawing nature of the nitro group make it an attractive starting point for developing compounds with a wide array of biological activities, including potent anticancer and antimicrobial properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising heterocyclic motif.
Application Notes
The 1,2,3-triazole ring system is a well-established pharmacophore in numerous approved drugs. The introduction of a nitro group onto this scaffold significantly modulates its electronic properties, enhancing its potential for diverse biological interactions and serving as a key anchor for further chemical modifications. Derivatives of this compound have demonstrated considerable efficacy in preclinical studies, primarily in the fields of oncology and infectious diseases.
Anticancer Applications
Derivatives of this compound, particularly those bearing a 4-nitrophenyl substituent at the N1 position, have shown significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.
Mechanism of Action: Studies have indicated that certain 4-nitrophenyl-1,2,3-triazole derivatives can trigger the intrinsic apoptotic pathway. This is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[1] Activated caspase-3 is responsible for the cleavage of various cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Furthermore, these compounds have been observed to cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[2]
Antimicrobial Applications
The this compound scaffold has also been exploited in the development of novel antimicrobial agents. The unique structural features of these compounds allow for interactions with microbial targets that may differ from those of existing antibiotics, offering a potential strategy to combat antimicrobial resistance. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Data Presentation
The following tables summarize the quantitative biological activity data for representative derivatives of this compound.
Table 1: Anticancer Activity of 4-Nitrophenyl-1,2,3-triazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4l | HeLa (Cervical) | Antiproliferative | < 10 | [3] |
| 4o | HeLa (Cervical) | Antiproliferative | < 10 | [3] |
| 4l | Jurkat (Leukemia) | Antiproliferative | < 10 | [3] |
| 4o | Jurkat (Leukemia) | Antiproliferative | < 10 | [3] |
| Compound 25 | MDA-MB-468 (Breast) | Growth Inhibition | ~2.00 | [4] |
| Compound 25 | BT-549 (Breast) | Growth Inhibition | ~3.98 | [4] |
| Compound 25 | OVCAR-4 (Ovarian) | Growth Inhibition | ~3.02 | [4] |
| Compound 25 | SK-MEL-5 (Melanoma) | Growth Inhibition | ~2.82 | [4] |
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 | [5] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | B. subtilis | 5 | [5] |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | P. aeruginosa | 5 | [5] |
| Nalidixic acid-based 1,2,4-triazole-3-thione (1a-g) | P. aeruginosa | 16 | [5] |
| Coumarin-1,2,3-triazole conjugate (8a) | Enterococcus faecalis | 12.5 | [6] |
| Coumarin-1,2,3-triazole conjugate (8b) | Enterococcus faecalis | 25 | [6] |
Experimental Protocols
Synthesis of 1-Aryl-5-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazoles (Anticancer Agents)
This protocol is adapted from a study on cis-restricted combretastatin analogues.[3]
Materials:
-
Appropriate arylhydrazine hydrochloride
-
Trimethyl orthoformate
-
3,4,5-Trimethoxybenzohydrazide
-
Anhydrous ethanol
-
p-Toluenesulfonic acid
Procedure:
-
A solution of the appropriate arylhydrazine hydrochloride (1.2 mmol) and trimethyl orthoformate (1.5 mmol) in anhydrous ethanol (5 mL) is stirred at room temperature for 30 minutes.
-
3,4,5-Trimethoxybenzohydrazide (1 mmol) and a catalytic amount of p-toluenesulfonic acid are added to the reaction mixture.
-
The mixture is then heated at reflux for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,4-triazole.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized compounds.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Synthesized triazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized triazole derivatives and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized triazole derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by 4-nitrophenyl-1,2,3-triazole derivatives.
Caption: Schematic of G2/M cell cycle arrest induced by 4-nitrophenyl-1,2,3-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Rings Using 4-Nitro-2H-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of fused heterocyclic ring systems utilizing 4-nitro-2H-1,2,3-triazole and its derivatives as key precursors. The methodologies outlined below are essential for the construction of novel polycyclic structures with potential applications in medicinal chemistry and materials science.
Introduction
Fused heterocyclic compounds are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities. The 1,2,3-triazole moiety, particularly when substituted with an electron-withdrawing nitro group, serves as a versatile building block for the synthesis of more complex, fused ring systems. The reactivity of the nitro group and the triazole ring can be strategically exploited to construct novel molecular scaffolds. This document details two primary synthetic strategies: the formation of triazolo[4,5-d]triazine systems via Dimroth rearrangement and the synthesis of[1][2][3]triazolo[1,5-a]quinoxalinones through intramolecular cyclization.
Synthesis of a Fused Triazolo[4,5-d]triazine Ring System via Dimroth Rearrangement
A highly efficient strategy for creating fused nitrogen-rich heterocyclic compounds involves the Dimroth rearrangement of 4-amino-5-nitro-1,2,3-triazole.[1][4] This method allows for the construction of bicyclic systems with a high nitrogen content, which is a desirable feature for energetic materials and as scaffolds for pharmacologically active agents.[1][4]
Experimental Protocol: Synthesis of a Triazolo-triazine Bicyclic Compound
This protocol is adapted from a study demonstrating the utility of 4-amino-5-nitro-1,2,3-triazole as a precursor for fused ring structures.[1]
-
Diazotization of 4-amino-5-nitro-1,2,3-2H-triazole (1):
-
In a flask equipped with a stirrer, dissolve 4-amino-5-nitro-1,2,3-2H-triazole in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for a designated time (typically 30-60 minutes) to ensure complete formation of the intermediate diazonium species.
-
-
Cyclization with Sodium Malononitrile:
-
To the freshly prepared diazonium salt solution, add a solution of sodium malononitrile in water.
-
Allow the reaction mixture to stir at room temperature for an extended period (e.g., 3 days) to facilitate the cyclization and formation of the triazolo-triazine bicyclic compound.[1]
-
-
Isolation and Purification:
-
The product can be isolated by filtration if it precipitates from the reaction mixture.
-
Wash the solid product with cold water and then a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Quantitative Data
| Starting Material | Reagents/Conditions | Fused Heterocyclic Product | Yield | Reference |
| 4-amino-5-nitro-1,2,3-triazole | 1. NaNO₂, aq. acid, 0-5°C; 2. Sodium malononitrile, RT, 3 days | Triazolo-triazine bicyclic compound | Good | [1] |
Reaction Workflow
Caption: Workflow for the synthesis of a fused triazolo-triazine.
Synthesis of[1][2][3]triazolo[1,5-a]quinoxalin-4(5H)-ones
This synthetic route involves the initial formation of a substituted 1,2,3-triazole from a 2-nitrophenyl azide, followed by an intramolecular cyclization to yield the fused quinoxalinone system.[5][6] The key step is the reductive cyclization of the nitro group.[5]
Experimental Protocol: Synthesis of Dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate and subsequent cyclization
This protocol is based on the synthesis of triazole intermediates that can undergo cyclization to form the desired fused heterocycles.[6]
-
Synthesis of Dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate:
-
In a suitable reaction vessel, dissolve 1-azido-2-nitrobenzene in a solvent.
-
Add dimethyl acetylenedicarboxylate (2 equivalents) to the solution.
-
Stir the reaction mixture for 12 hours at 85 °C.[6]
-
After completion, cool the reaction mixture and purify the product using silica gel column chromatography (eluent: 7:3 n-hexane/Ethyl acetate) to obtain the desired triazole.[6]
-
-
Reductive Cyclization to form[1][2][3]triazolo[1,5-a]quinoxalin-4(5H)-one:
-
Dissolve the synthesized dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to catalytic hydrogenation by bubbling hydrogen gas through the solution or using a hydrogen balloon at atmospheric pressure.
-
The reaction leads to the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the[1][2][3]triazolo[1,5-a]quinoxalin-4(5H)-one scaffold.[5]
-
-
Isolation and Purification:
-
After the reaction is complete (monitored by TLC), filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data
| Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |
| 1-azido-2-nitrobenzene and dimethyl acetylenedicarboxylate | Stirred at 85°C for 12h | Dimethyl 1-(2-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Not specified in abstract | [6] |
| Substituted 2-nitrophenyl azides and diethyl oxalacetate | - | Triazole diesters | Poor yields | [5] |
| Dimethyl 1-(aryl)-1H-1,2,3-triazole-4,5-dicarboxylates | Catalytic Hydrogenation (Pd/C) | [1][2][3]triazolo[1,5-a]quinoxalin-4(5H)-one scaffold | - | [5] |
Reaction Pathway
References
- 1. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation [frontiersin.org]
Application Notes and Protocols: Click Chemistry Reactions Involving 4-Nitro-2H-1,2,3-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry reactions involving 4-Nitro-2H-1,2,3-triazole derivatives, a class of compounds of increasing interest in medicinal chemistry and drug development. The unique electronic properties conferred by the nitro group, combined with the stability and versatility of the triazole ring, make these derivatives valuable scaffolds for the synthesis of novel bioactive molecules.[1] This document outlines key synthetic protocols, quantitative data for representative reactions, and potential applications, particularly in the realm of bioconjugation and drug discovery.
Introduction to 4-Nitro-2H-1,2,3-triazoles in Click Chemistry
The 1,2,3-triazole moiety is a well-established pharmacophore and a stable linker in medicinal chemistry.[2][3] The introduction of a nitro group onto the triazole ring significantly modulates its electronic properties, enhancing its potential for various chemical transformations and biological activities.[2] Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the construction of complex molecular architectures.
The electron-withdrawing nature of the nitro group on the triazole ring can influence the reactivity of the molecule and the properties of the resulting conjugates, a feature that can be exploited in drug design.[6] These derivatives have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[1]
Data Presentation: Quantitative Analysis of CuAAC Reactions
The following table summarizes quantitative data from selected Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving nitro-substituted triazole derivatives. This data is intended to provide a comparative overview of reaction efficiencies under different conditions.
| Entry | Azide Reactant | Alkyne Reactant | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 1-(azidomethyl)-4-nitrobenzene | Various terminal alkynes | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | 1-4 | RT | 23-75 | [7] |
| 2 | Benzyl azide | Phenylacetylene | CuI / Glycerol | 24 | RT | High | Adapted from[1] |
| 3 | Benzyl azide | Phenylacetylene | CuSO₄/Ascorbic acid / Alcohol/H₂O (Microwave) | 0.17 | 80 | High | Adapted from[1] |
| 4 | Azide Intermediate 20 | Various terminal alkynes | CuAAC | - | - | 23-75 | [7] |
| 5 | Benzyl azide | Phenylacetylene | Copper Catalyst | - | RT | 73 | [8] |
Note: "RT" denotes room temperature. The yield and reaction conditions can vary significantly based on the specific substrates, catalyst system, and solvent used.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction to synthesize 1,4-disubstituted 4-nitro-1,2,3-triazole derivatives.
Materials:
-
4-nitro-substituted organic azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.1 eq), freshly prepared solution
Procedure:
-
In a suitable reaction vessel, dissolve the 4-nitro-substituted organic azide and the terminal alkyne in the chosen solvent.
-
To this solution, add the copper(II) sulfate pentahydrate.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species in situ.[2]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Synthesis of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives
This protocol describes the synthesis of a specific series of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives with demonstrated antitrypanosomal activity.[7]
Step 1: Synthesis of 1-(azidomethyl)-4-nitrobenzene (Azide Intermediate 20) [7]
-
Treat 1-(bromomethyl)-4-nitrobenzene with sodium azide (NaN₃).
-
The reaction typically yields the azide intermediate in good yield (e.g., 82%).[7]
Step 2: CuAAC Reaction [7]
-
Couple the azide intermediate 20 with various commercially available terminal alkynes.
-
The reaction is a standard CuAAC reaction, leading to the formation of the desired 1,4-disubstituted triazole analogs.
-
Yields for this step can range from 23% to 75%.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive this compound derivatives.
Caption: General workflow for synthesis and biological screening.
Signaling Pathway Inhibition
Derivatives of 1,2,3-triazoles have been identified as inhibitors of various enzymes and signaling pathways implicated in disease. For instance, some triazole derivatives act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune escape in cancer.[2] The diagram below conceptualizes the inhibitory action of a hypothetical 4-nitro-triazole derivative on a generic signaling pathway relevant to drug development.
Caption: Inhibition of a signaling pathway by a triazole derivative.
Applications in Drug Development
The unique chemical properties of this compound derivatives make them attractive candidates for various applications in drug development:
-
Bioisosteric Replacement: The 1,2,3-triazole ring can act as a bioisostere for an amide bond, potentially improving the metabolic stability of a drug candidate.[3]
-
Scaffold for Library Synthesis: The efficiency and modularity of the click chemistry approach allow for the rapid synthesis of large libraries of 4-nitro-triazole derivatives for high-throughput screening.[4]
-
Targeted Drug Delivery: The triazole linkage can be used to conjugate drugs to targeting moieties such as peptides, antibodies, or nanoparticles, enabling site-specific drug delivery.
-
Development of Novel Therapeutics: As demonstrated by the antitrypanosomal activity of 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, this scaffold holds promise for the development of new drugs against infectious diseases and other conditions.[7]
Conclusion
This compound derivatives are a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. The robust and efficient nature of click chemistry provides a powerful tool for the synthesis and functionalization of these molecules. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers and scientists working in this exciting field, facilitating the exploration of these compounds for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Functionalization of the 4-Nitro-2H-1,2,3-triazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-nitro-2H-1,2,3-triazole ring is a versatile scaffold in medicinal chemistry and materials science, offering a unique combination of electronic properties and hydrogen bonding capabilities. The presence of the nitro group significantly influences the reactivity of the triazole ring, enabling a variety of functionalization strategies. These modifications are crucial for modulating the physicochemical properties, biological activity, and energetic performance of molecules incorporating this heterocyclic core. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound ring.
N-Alkylation of the 4-Nitro-1,2,3-triazole Ring
N-alkylation is a fundamental strategy to introduce substituents onto the triazole ring, thereby influencing its solubility, lipophilicity, and interaction with biological targets. However, the alkylation of 4-nitro-1,2,3-triazole can be complex, often yielding a mixture of N1, N2, and N3-substituted isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1]
Application Notes:
The reaction of 4(5)-nitro-1,2,3-triazole with various alkylating agents such as dialkyl sulfates and alkyl halides in the presence of a base like sodium hydroxide or potassium hydroxide typically results in the formation of N1, N2, and N3-alkylation products.[1] The structure of the alkylating agent plays a significant role in determining the reaction conditions and the isomeric ratio of the products.[1] For instance, reactions with dialkyl sulfates are often rapid, completing within minutes at elevated temperatures.[1] Strategic placement of bulky substituents on the triazole ring can direct the alkylation to the less sterically hindered nitrogen, offering a degree of regiocontrol.
Tabulated Data: N-Alkylation of 4-Nitro-1,2,3-triazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Isomer Ratio (N1:N2:N3) | Total Yield (%) |
| Diethyl sulfate | NaOH | Ethanol | 78 | 5-10 min | 4:8:1 | Not Specified |
| Ethyl bromide | NaOH | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified |
| Methyl iodide | K2CO3 | DMF | Room Temp | 5-10 h | N2 selective (with 4-bromo substituent) | Good to Excellent |
Data compiled from multiple sources, and specific yields may vary based on the exact substrate and reaction scale.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
4-Nitro-1,2,3-triazole
-
Alkylating agent (e.g., diethyl sulfate, ethyl bromide)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., ethanol, water)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 4-nitro-1,2,3-triazole (1.0 eq.) in the chosen solvent (e.g., ethanol), add an equimolar quantity of the base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 78-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be filtered. Otherwise, concentrate the mixture under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
-
Characterize the isolated isomers by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualization of N-Alkylation
Caption: Workflow for the N-alkylation of 4-nitro-1,2,3-triazole.
Reduction of the Nitro Group to an Amino Group
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 4-amino-2H-1,2,3-triazole, a versatile intermediate for further derivatization. This amino group can be acylated, alkylated, or diazotized to introduce a wide array of functionalities.
Application Notes:
Standard reduction methods are effective for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as iron powder with ammonium chloride, is a cost-effective approach. The choice of method may depend on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
Tabulated Data: Reduction of this compound
| Reagents | Solvent | Temperature | Time | Yield (%) |
| H₂, Pd/C | Methanol or Ethanol | Room Temperature | 2-4 h | High |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 1-3 h | Good to High |
Yields are typically high for this transformation, but may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Reduction using Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite®)
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol) in a hydrogenation flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Connect the flask to a hydrogen gas supply and purge the system with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Wash the filter pad with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-amino-2H-1,2,3-triazole.
-
The product can be further purified by recrystallization if necessary.
Visualization of the Reduction Pathway
Caption: Pathway for the reduction of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the 4-position of the triazole ring towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a powerful tool for introducing diverse functional groups.
Application Notes:
A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with 4-nitro-1,2,3-triazoles. The reaction is typically carried out in the presence of a base to generate the active nucleophile. The choice of solvent is crucial and often polar aprotic solvents like DMF or DMSO are used to facilitate the reaction. For less reactive nucleophiles, elevated temperatures may be required.
Tabulated Data: SNAr of Nitro-1,2,3-triazoles
| Nucleophile | Base | Solvent | Temperature | Time | Product Type |
| Aromatic Amines | K₂CO₃ | DMF | 80-120 °C | 4-12 h | 4-Arylamino-1,2,3-triazoles |
| Aliphatic Amines | K₂CO₃ | DMF | 60-100 °C | 2-8 h | 4-Alkylamino-1,2,3-triazoles |
| Alkoxides (e.g., NaOMe) | - | Methanol | Reflux | 1-4 h | 4-Alkoxy-1,2,3-triazoles |
Reaction conditions are general and may require optimization for specific substrates.
Experimental Protocol: SNAr with an Aromatic Amine
Materials:
-
A suitable N-substituted 4-nitro-1,2,3-triazole
-
Aromatic amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-substituted 4-nitro-1,2,3-triazole (1.0 eq.) in DMF, add the aromatic amine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-arylamino-1,2,3-triazole.
Visualization of the SNAr Workflow
Caption: Experimental workflow for a typical SNAr reaction.
Metal-Catalyzed Functionalization
Modern synthetic methods, particularly metal-catalyzed reactions, have opened new avenues for the functionalization of the 4-nitro-1,2,3-triazole core and for the synthesis of highly substituted nitro-triazoles.
Copper-Catalyzed Synthesis of 4-Nitro-1,5-disubstituted-1,2,3-triazoles
A copper-catalyzed [3+2] cycloaddition/oxidation reaction between nitroolefins and organic azides provides a highly regioselective route to 1,4(-NO₂),5-trisubstituted 1,2,3-triazoles.[2][3][4] This method is notable for its broad substrate scope and high atom economy.[2][3]
Application Notes:
This reaction allows for the construction of the nitro-triazole ring with substituents already in place, offering a different synthetic strategy compared to the functionalization of a pre-existing nitro-triazole core. The copper catalyst is crucial for both the cycloaddition and the subsequent oxidation step, which prevents the elimination of nitrous acid.[2][3]
Tabulated Data: Copper-Catalyzed Synthesis of 4-Nitro-1,5-disubstituted-1,2,3-triazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Toluene | 110 | 12 | up to 96 |
Data from a specific study and may vary with different substrates.[4]
Experimental Protocol: Copper-Catalyzed Cycloaddition/Oxidation
Materials:
-
Nitroolefin
-
Organic azide
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
Procedure:
-
In a sealed reaction tube, combine the nitroolefin (1.0 eq.), organic azide (1.2 eq.), and Cu(OAc)₂ (10 mol%).
-
Add toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 110 °C for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture and purify the residue by column chromatography on silica gel to obtain the desired 1,4(-NO₂),5-trisubstituted 1,2,3-triazole.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and alkenylation of triazole rings. For 2-substituted 1,2,3-triazole N-oxides, palladium-catalyzed C-H functionalization occurs regioselectively at the C5 position.[5][6][7] Subsequent deoxygenation provides access to 2,4-disubstituted 1,2,3-triazoles.
Application Notes:
This methodology allows for the introduction of aryl and alkenyl groups at a specific position on the triazole ring without the need for pre-functionalization (e.g., halogenation). The N-oxide directing group is key to the regioselectivity of the C-H activation step.
Tabulated Data: Palladium-Catalyzed C-H Arylation of 2-Substituted 1,2,3-Triazole N-Oxides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 24 | 78-94 |
Conditions are for a specific arylation reaction and may require optimization for other substrates.[7]
Experimental Protocol: Palladium-Catalyzed C-H Arylation
Materials:
-
2-Substituted 1,2,3-triazole N-oxide
-
Aryl halide (e.g., aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To an oven-dried reaction vessel, add the 2-substituted 1,2,3-triazole N-oxide (1.0 eq.), aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the 2-substituted-4-aryl-1,2,3-triazole N-oxide.
-
The N-oxide can then be deoxygenated in a subsequent step if desired.
Visualization of Metal-Catalyzed Functionalization Pathways
Caption: Synthetic routes via metal-catalyzed reactions.
References
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed [3 + 2] cycloaddition/oxidation reactions between nitro-olefins and organic azides: highly regioselective synthesis of NO2-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2H-1,2,3-triazole is a key heterocyclic compound characterized by a high nitrogen content and the presence of an energetic nitro group.[1] These features make it a valuable precursor in the synthesis of high-energy materials and a versatile building block for the development of novel pharmaceutical agents. The 1,2,3-triazole core is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making it a desirable scaffold in drug design.[2][3][4] The electron-withdrawing nitro group can be chemically transformed, for instance, through reduction to an amino group, providing a synthetic handle for further molecular elaboration.[1]
This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of this compound, primarily through the direct nitration of 2H-1,2,3-triazole.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂H₂N₄O₂ | [1] |
| Molecular Weight | 114.06 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 160-161 °C | - |
| Density | ~1.7 g/cm³ | [1] |
| ¹H NMR (DMSO-d₆) | Expected singlet | - |
| ¹³C NMR (DMSO-d₆) | Expected signals for two triazole ring carbons | - |
| FT-IR (KBr, cm⁻¹) | >3100 (N-H), 1500-1600 (NO₂ asymm.), 1300-1400 (NO₂ symm.) | [1] |
Key Reagents for Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Key Role |
| 2H-1,2,3-Triazole | C₂H₃N₃ | 69.07 | Starting Material |
| Fuming Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst/Dehydrating Agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Direct Nitration
This protocol is adapted from established procedures for the nitration of triazole derivatives and is suitable for a laboratory scale-up.
Materials:
-
2H-1,2,3-Triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, beakers, separatory funnel, etc.)
-
Personal Protective Equipment (lab coat, safety goggles, acid-resistant gloves)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Dissolution of Starting Material: To the flask, add 2H-1,2,3-triazole (e.g., 20 g, 0.29 mol) and concentrated sulfuric acid (e.g., 100 mL). Stir the mixture until the triazole is completely dissolved. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 100 mL) to concentrated sulfuric acid (e.g., 100 mL) while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred solution of 2H-1,2,3-triazole via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture is maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice (approximately 1 kg) with vigorous stirring. A precipitate may form.
-
Neutralization: Cautiously neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be aware of vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a large separatory funnel and extract the product with dichloromethane (3 x 200 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Mandatory Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Logical workflow for the application of this compound in drug discovery.
Safety Precautions
-
Handling of Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. The addition of the nitrating mixture should be slow and monitored carefully.
-
Quenching and Neutralization: The quenching of the reaction mixture on ice and subsequent neutralization with sodium bicarbonate are highly exothermic and will produce large volumes of gas. Perform these steps slowly and with caution in a large, open container with adequate stirring.
-
Product Handling: While specific toxicity data for this compound is limited, nitro compounds are generally considered to be potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound, a valuable intermediate for research in medicinal chemistry and materials science. Adherence to the detailed experimental procedures and safety precautions is essential for the successful and safe execution of this synthesis. The resulting compound can serve as a versatile starting material for the generation of diverse molecular libraries for biological screening and the development of novel therapeutic agents.
References
Application Notes & Protocols: 4-Nitro-2H-1,2,3-triazole in Gas-Generating Systems
Introduction
4-Nitro-2H-1,2,3-triazole is a nitrogen-rich heterocyclic compound (C₂H₂N₄O₂) valued for its energetic properties, which are conferred by the combination of the triazole ring and an electron-withdrawing nitro group.[1][2] These characteristics, including a high nitrogen content and a positive heat of formation, make it a compound of significant interest for the development of advanced gas-generating agents.[2] Such agents are critical components in various applications, including automotive airbag inflators, fire suppression systems, and micro-propulsion devices, where the rapid, controlled generation of non-toxic gases (primarily nitrogen) is required.[2][3][4]
This document provides detailed application notes and experimental protocols for researchers and scientists engaged in the evaluation of this compound as a primary or secondary fuel in gas-generating compositions.
Physicochemical and Energetic Properties
The performance of a gas-generating agent is dictated by its physical and chemical properties. This compound's high nitrogen content is advantageous for producing a large volume of nitrogen gas upon decomposition.[2] While comprehensive experimental data on its energetic performance is limited in publicly accessible literature, its properties can be contextualized by comparing them with related nitrotriazole compounds.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂H₂N₄O₂ | [2][6] |
| Molecular Weight | 114.06 g/mol | [2][6] |
| IUPAC Name | 4-nitro-2H-triazole | [2] |
| Density | ~1.7 g/cm³ | [2] |
| Appearance | White solid (predicted) | [7] |
| Thermal Stability | Exhibits sharp exothermic decomposition at elevated temperatures.[1] |[1] |
Table 2: Comparative Energetic Properties of Related Nitro-Triazole Compounds
| Compound | Molecular Formula | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|---|
| 4-Methyl-5-nitro-2H-1,2,3-triazole | C₃H₄N₄O₂ | 1.555 | N/A | N/A | N/A |
| 3-Nitro-1,2,4-triazole (NTO) | C₂H₂N₄O₂ | 1.93 | ~270 | 8350 | 31.7 |
| 5,5′-Dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) | C₄H₂N₁₀O₄ | 1.94 | ~325-350 (simulated) | N/A | N/A |
| Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate | C₄H₆N₁₂O₄ | 1.83 | 240.6 | 8011-9044 (calculated) | 23.7-34.8 (calculated) |
Experimental Protocols
Protocol for Synthesis of this compound
The primary route for synthesizing this compound is the direct nitration of the parent 2H-1,2,3-triazole heterocycle.[2] This electrophilic substitution reaction requires a potent nitrating agent.
Objective: To synthesize this compound via direct nitration.
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask in an ice bath on a magnetic stirrer.
-
Carefully add a measured quantity of concentrated sulfuric acid to the flask.
-
Slowly add the parent 2H-1,2,3-triazole to the sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by cautiously adding nitric acid to an equal volume of sulfuric acid in a separate cooled vessel.
-
Add the nitrating mixture dropwise to the triazole solution using a dropping funnel, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, pour the mixture slowly over crushed ice to quench the reaction.
-
Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol for Thermal Analysis using TGA and DSC
Thermal analysis is critical for determining the decomposition temperature, thermal stability, and kinetic parameters of energetic materials.[1]
Objective: To evaluate the thermal stability and decomposition characteristics of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Methodology (TGA):
-
Place a small sample (typically 1-5 mg) of this compound into a tared TGA crucible (e.g., alumina).[1]
-
Place the crucible into the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).[1]
-
Record the mass loss as a function of temperature to identify the onset and completion temperatures of decomposition.
Methodology (DSC):
-
Accurately weigh a small sample (typically 1-2 mg) into a DSC pan (e.g., aluminum, sealed for energetic materials).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) under a controlled inert atmosphere.
-
Measure the difference in heat flow between the sample and the reference as a function of temperature.[10]
-
Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset) and the peak exothermic temperature (T_peak).
Diagrams and Workflows
Synthesis and Characterization Workflow
The following diagram outlines the general workflow for the synthesis and subsequent characterization of this compound for gas-generator applications.
Caption: Workflow for synthesis and characterization of this compound.
Predicted Thermal Decomposition Pathway
Theoretical studies suggest the thermal decomposition of nitrotriazoles initiates with either the cleavage of the nitro group or the scission of the triazole ring, leading to the formation of stable gaseous products.[1]
Caption: Predicted thermal decomposition pathways for this compound.
Gas-Generating Agent Evaluation Workflow
This diagram illustrates the logical steps for evaluating a new gas-generating composition incorporating this compound.
Caption: Logical workflow for the evaluation of a gas-generating composition.
Safety Considerations
This compound is an energetic material and must be handled with appropriate precautions.[1] It is harmful if swallowed and causes skin and eye irritation.[11] All synthetic and handling procedures should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Scale-up operations should only be performed by personnel experienced in handling energetic materials and with appropriate safety shields and containment in place. Avoid friction, impact, and electrostatic discharge.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101687722B - Gas generating compositions and airbag inflator - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2 H ,2 H ′-3,3′-bi-1,2,4-triazole - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06811C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Nitro-2H-1,2,3-triazole
Introduction
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its stability and ability to form beneficial interactions with biological targets.[1] The introduction of a nitro group, as in 4-Nitro-2H-1,2,3-triazole, can significantly enhance the biological activity of the resulting derivatives. These compounds have garnered interest for their potential as anticancer, antimicrobial, and antiparasitic agents.[1][2] This document provides detailed application notes on the synthesis strategies for derivatizing the 4-nitro-1,2,3-triazole core and protocols for subsequent biological screening.
Application Notes
1. Synthetic Strategies for Derivatization
The primary method for derivatizing the 4-nitro-1,2,3-triazole core is through N-substitution on the triazole ring. A significant challenge in this synthesis is controlling the regioselectivity of the substitution, as alkylation can potentially occur at the N1, N2, or N3 positions.[3]
-
Direct N-Alkylation/N-Arylation: This is a common approach where the parent 4-nitro-1,2,3-triazole is reacted with various alkyl or aryl halides in the presence of a base. The reaction conditions can be tuned to influence the regioselectivity. For instance, steric hindrance on the triazole ring can direct substitution to the less hindered N2 position.[3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Known as "click chemistry," this method is highly efficient for creating 1,4-disubstituted 1,2,3-triazoles.[4][5] While this method builds the triazole ring itself, it is a key strategy for producing a wide array of derivatives by varying the azide and alkyne starting materials.
-
Mechanochemical Synthesis: A mechanochemical route offers a greener alternative for the synthesis of 4-nitro-1,2,3-triazoles via an organocatalyzed oxidative [3 + 2] cycloaddition between β-nitrostyrenes and organic azides.[6]
2. Biological Significance and Screening Targets
Derivatives of nitro-substituted triazoles have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
-
Anticancer Activity: Many 1,2,3-triazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and fibrosarcoma (HT-1080).[1][4] The mechanism of action can involve cell cycle arrest and induction of apoptosis.[4] Some derivatives have been shown to inhibit key signaling proteins like EGFR tyrosine kinase.[7]
-
Antimicrobial Activity: The triazole nucleus is a core component of several antifungal drugs. Nitro-substituted triazole derivatives have been evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9]
-
Antitrypanosomal Activity: The 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has been identified as crucial for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[2] Modifications to other parts of the molecule are being explored to improve potency and reduce toxicity.[2]
Visualized Workflows
Caption: Generalized workflow for the synthesis of N-substituted 4-nitro-1,2,3-triazole derivatives.
Caption: A typical workflow for the biological screening of newly synthesized triazole derivatives.
Caption: Conceptual diagram of a triazole derivative inhibiting a target protein to block proliferation.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted 4-Nitro-1,2,3-triazole Derivatives
This protocol is a generalized procedure for the N-alkylation of 4-nitro-1,2,3-triazole. Researchers should optimize stoichiometry, temperature, and reaction time for specific substrates.
Materials:
-
4-nitro-1,2,3-triazole
-
Alkyl/Aryl Halide (e.g., benzyl bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
To a solution of 4-nitro-1,2,3-triazole (1.0 eq) in dry DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature (or heat if necessary).
-
Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the N-substituted isomers and obtain the pure derivative.
-
Characterize the final product using NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the triazole compounds in the growth medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24-48 hours.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antibacterial Screening (Broth Microdilution MIC Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized triazole derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ampicillin, Gentamicin)
-
96-well microplates
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria without any compound) and a negative control (broth only). Also, run a standard antibiotic as a reference.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole Derivatives Data synthesized from multiple sources for illustrative purposes.
| Compound ID | R Group on Triazole | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 4-Phosphonate-phenyl | HT-1080 (Fibrosarcoma) | 15.13 | [4] |
| Derivative B | 4-Phosphonate-phenyl | A-549 (Lung) | 21.25 | [4] |
| Derivative C | 4-Phosphonate-phenyl | MCF-7 (Breast) | 18.06 | [4] |
| HB5 | N-linked Mefenamic Acid | HepG2 (Liver) | 7.9 | [7] |
| 4a | Coumarin moiety | A-549 (Lung) | 2.97 | [10] |
Table 2: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives Note: The core structure in these examples is a 1,2,4-triazole, which is closely related and often studied alongside 1,2,3-triazoles. Data is presented to illustrate the potential antimicrobial activity of the broader triazole class.
| Compound ID | R Group on Triazole | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff Base 27 | 4-Nitrophenyl | S. epidermidis | 9 | [8] |
| Indole Derivative 18 | Indole moiety | S. aureus | 2 | [8] |
| Indole Derivative 18 | Indole moiety | E. coli | 8 | [8] |
| Compound 4c | 4-Hydroxybenzylideneamino | S. aureus | 12 | [11] |
| Compound 4c | 4-Hydroxybenzylideneamino | E. coli | 16 | [11] |
Table 3: In Vitro Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives This data highlights the importance of the 4-(4-nitrophenyl)-1,2,3-triazole scaffold.
| Compound ID | R Group on Triazole N1 | Parasite Strain | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hit 1 | N-benzylacetamide | T. cruzi (Tulahuen) | 7 | 114 | [2] |
| Compound 16 | Peracetylated galactopyranosyl | T. cruzi (Tulahuen) | 6 | >400 | [2] |
| Compound 19 | Deprotected galactopyranosyl | T. cruzi (amastigotes) | 0.10 - 0.11 | >400 | [2] |
| Benznidazole | (Reference Drug) | T. cruzi (Tulahuen) | 34 | - | [2] |
References
- 1. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 2. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-2H-1,2,3-triazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Nitro-2H-1,2,3-triazole.
Troubleshooting Guides
This section is designed to help you overcome common issues that can lead to low yields and other undesirable outcomes during your experiments.
Issue 1: Low or No Yield of this compound
Question: I followed the standard nitration protocol for 1H-1,2,3-triazole, but my yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration of 1H-1,2,3-triazole are a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Possible Causes and Solutions:
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Incomplete Reaction:
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Insufficient Reaction Time or Temperature: Ensure the reaction has proceeded for the recommended duration at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
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Poor Mixing: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in a biphasic reaction mixture.
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Degradation of Starting Material or Product:
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Sub-optimal Temperature Control: The nitration of triazoles is an exothermic reaction. Maintaining a low temperature (typically 0-10 °C) during the addition of the nitrating agent is critical to prevent degradation of the starting material and the product.[1]
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Quality of Starting Materials: Ensure the purity of your 1H-1,2,3-triazole. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
-
Sub-optimal Nitrating Agent Concentration:
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Improper Work-up Procedure:
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Product Loss During Extraction: this compound has some water solubility. Ensure you are using an appropriate extraction solvent and performing multiple extractions to maximize recovery.
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Decomposition During Neutralization: The neutralization of the acidic reaction mixture should be done carefully and at a low temperature to avoid decomposition of the product.
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Isomers
Question: My characterization data (NMR, HPLC) suggests the presence of multiple isomers in my final product. How can I improve the regioselectivity of the nitration?
Answer:
The formation of N-substituted isomers is a known challenge in the chemistry of 1,2,3-triazoles. The nitration of 1H-1,2,3-triazole can potentially yield 1-nitro, 2-nitro, and the desired 4-nitro isomers.
Strategies to Enhance Regioselectivity:
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Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer.[1] Conduct the nitration at the lowest practical temperature.
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Choice of Nitrating Agent: The choice of nitrating agent and solvent system can significantly influence the isomer ratio. Milder nitrating agents may offer better selectivity.
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Starting Material: The regioselectivity of the nitration is highly dependent on the substituents already present on the triazole ring. For the synthesis of this compound, starting with unsubstituted 1H-1,2,3-triazole is the most direct route, but controlling the position of nitration is key.
Isomer Identification Workflow:
References
purification techniques for 4-Nitro-2H-1,2,3-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2H-1,2,3-triazole. Below you will find detailed information on purification techniques, potential experimental issues, and recommended solutions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My final product is a mixture of isomers. How can I separate them?
A1: The nitration of the 1,2,3-triazole ring can lead to the formation of different regioisomers (e.g., 1-nitro, 2-nitro, and 4/5-nitro derivatives). Separating these isomers is a common challenge.
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Troubleshooting Steps:
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Column Chromatography: This is the most effective method for separating isomers of nitro-triazoles. A silica gel column is typically used.
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Solvent System Selection: Start with a non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific isomers present and should be determined by thin-layer chromatography (TLC). For closely related isomers, a shallow gradient is recommended.
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Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a phenyl-hexyl column, which can offer different selectivity for aromatic and nitro-substituted compounds.
-
-
Fractional Crystallization: In some cases, isomers may have different solubilities in a particular solvent, allowing for separation by fractional crystallization. This is often a trial-and-error process.
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Q2: After purification, I still see starting material (1H-1,2,3-triazole) in my NMR spectrum. How can I remove it?
A2: Incomplete nitration can result in the presence of the starting triazole in your crude product.
-
Troubleshooting Steps:
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Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with TLC. If the starting material spot persists, consider extending the reaction time or carefully adjusting the reaction temperature.
-
Purification:
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Column Chromatography: 1H-1,2,3-triazole is more polar than its nitrated counterpart. A well-chosen solvent system in column chromatography should effectively separate the two.
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Acid-Base Extraction: Since 1H-1,2,3-triazole is weakly basic, an acid wash of the organic layer containing the crude product might help to remove it. However, the nitro-substituted product may also have some solubility in the acidic aqueous layer, so this should be done with care, and the aqueous layer should be back-extracted.
-
-
Q3: I am observing the formation of a dinitro-1,2,3-triazole byproduct. How can I avoid this?
A3: Over-nitration can occur if the reaction conditions are too harsh, leading to the formation of dinitro derivatives.
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Preventative Measures:
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Control of Reaction Temperature: Maintain the recommended reaction temperature. Nitration is an exothermic process, so it is crucial to have efficient cooling.
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Stoichiometry of Nitrating Agent: Use the correct stoichiometric amount of the nitrating agent. A large excess should be avoided.
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Slow Addition: Add the nitrating agent slowly to the solution of the triazole to maintain control over the reaction rate and temperature.[1]
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Q4: My recrystallization is not working; either no crystals form or the yield is very low. What can I do?
A4: Recrystallization success is highly dependent on the choice of solvent and the procedure.
-
Troubleshooting Steps:
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Solvent Selection: The ideal solvent is one in which this compound is soluble when hot but sparingly soluble when cold. Based on data for similar compounds, a mixed solvent system like ethanol/water is a good starting point.
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Procedure Optimization:
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Minimum Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities.
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
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Concentrate the Solution: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
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Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | |
| Dichloromethane | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Readily soluble | [1] |
| Acetone | Soluble | |
| Ethyl Acetate | Moderately soluble | |
| Hexane | Sparingly soluble |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on the general procedure for the nitration of aromatic heterocycles and should be adapted and optimized for specific laboratory conditions.
Materials:
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1H-1,2,3-triazole
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ice
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Deionized Water
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Dichloromethane (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
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Slowly add 1H-1,2,3-triazole to the cold sulfuric acid while stirring.
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Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the triazole solution, ensuring the temperature remains low (typically 0-10 °C).
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Extract the product into an organic solvent like dichloromethane.
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Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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Slowly add hot water dropwise until the solution becomes slightly turbid.
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Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cover the flask and allow it to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the slurry.
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal gradient should be determined based on TLC analysis.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of this compound.
References
handling and storage safety precautions for 4-Nitro-2H-1,2,3-triazole
This technical support center provides essential safety information, handling protocols, and troubleshooting guides for researchers, scientists, and drug development professionals working with 4-Nitro-2H-1,2,3-triazole. Given its nature as a nitrogen-rich heterocyclic compound, it is crucial to handle this substance with extreme care.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards stem from its chemical structure, which suggests it is an energetic material. Key concerns include:
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Potential for Explosion: As a nitro-containing compound, it may be sensitive to shock, heat, or friction.[2]
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Toxicity: It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
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Thermal Sensitivity: Energetic materials can decompose upon heating, potentially leading to a thermal explosion.
Q2: What are the immediate first-aid measures in case of accidental exposure?
A2: In case of any exposure, it is critical to seek medical attention immediately.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4]
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Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
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Ingestion: Clean mouth with water. Do not induce vomiting.
Q3: How should this compound be stored?
A3: Proper storage is critical to maintain safety and stability.
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Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Recommended storage temperature is between 2-8°C in an inert atmosphere.[5]
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Keep away from heat, sparks, and open flames.[2]
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Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
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The quantity of energetic materials in the laboratory should be kept to a minimum.[6][7] For long-term storage, use a designated explosives storage magazine.
Q4: What should I do in case of a small spill?
A4: For a small spill, wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Gently cover the spill with an inert absorbent material (e.g., vermiculite). Avoid generating dust. Moisten the absorbent material slightly with water to prevent static discharge. Carefully sweep the mixture into a designated waste container. Do not use combustible materials like paper towels to clean up the spill. The area should then be decontaminated. Report all spills to the laboratory supervisor.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected color change or gas evolution during storage. | Decomposition of the material. | IMMEDIATELY evacuate the area and notify emergency personnel and the laboratory supervisor. Do not attempt to handle the material. |
| Difficulty in dissolving the compound. | Solvent incompatibility. | Consult literature for appropriate solvents. Ensure the solvent is pure and dry, as contaminants can affect solubility and stability. |
| Inconsistent experimental results. | Impurity of the compound or improper handling. | Verify the purity of the compound using appropriate analytical techniques. Review handling procedures to ensure consistency and prevent contamination. |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂H₂N₄O₂ | [1][3][8] |
| Molecular Weight | 114.06 g/mol | [1][3][8] |
| Density | 1.7 g/cm³ | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Storage Temperature | 2-8°C | [5][8] |
Experimental Protocols
General Protocol for Handling this compound
This protocol provides a general guideline. All procedures should be conducted in a facility designed for handling energetic materials and only by personnel trained in their safe handling.
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Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the quantity of material, the specific manipulations to be performed, and potential reaction hazards.
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Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves. For operations with a higher risk of explosion, specialized protective gear may be necessary.
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Work Area: All manipulations should be performed in a certified chemical fume hood with the sash at the lowest possible position. The work surface should be clean and free of clutter. Use a blast shield.
-
Grounding: Ensure all equipment and personnel are properly grounded to prevent static discharge, which can be an ignition source.[7]
-
Handling:
-
Use non-sparking tools (e.g., made of plastic, wood, or non-sparking metals).
-
Avoid friction, grinding, and impact.
-
When transferring the solid, use a minimal amount of energy.
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Do not work alone.
-
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, as hazardous/explosive waste according to institutional and national regulations. Do not mix with other chemical waste.
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Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., Class D for combustible metals, though a specific recommendation for this compound is not available; consult with safety professionals) is nearby and that you are trained in its use. Have a spill kit ready. Know the location of the nearest safety shower and eyewash station.
Safety Precaution Workflow
Caption: Logical workflow for handling this compound.
References
- 1. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 84406-63-3|this compound|BLD Pharm [bldpharm.com]
- 6. case.edu [case.edu]
- 7. uah.edu [uah.edu]
- 8. chemscene.com [chemscene.com]
stability issues of 4-Nitro-2H-1,2,3-triazole in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Nitro-2H-1,2,3-triazole in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,3-triazole ring system?
A1: The 1,2,3-triazole ring is known for its high degree of stability.[1][2][3] It demonstrates strong thermal and acidic stability and is generally resistant to redox conditions, hydrolysis, and enzymatic degradation.[1][3] However, the presence of substituents, such as the nitro group in this compound, can influence its overall stability profile.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including:
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Temperature: As an energetic material, it can decompose at elevated temperatures.[1]
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pH: Strongly acidic or basic conditions may promote hydrolysis or other degradation reactions, although the triazole ring itself is relatively resistant.[1]
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Light: Exposure to UV light can lead to photochemical decomposition, a common characteristic of nitroaromatic compounds.[1]
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Compatibility with other materials: Contact with strong oxidizing or reducing agents can lead to unexpected reactions.[1]
Q3: What are the known hazardous decomposition products of this compound?
A3: While specific data for this compound is limited, the thermal decomposition of similar nitro-triazole compounds can produce various gaseous products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen gas (N2).[1] Under normal storage and handling conditions, hazardous decomposition is not expected.[1]
Q4: In which common laboratory solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change of the solid compound or solution. | Photochemical decomposition due to exposure to light.[1] | Store the compound in an amber vial or in a dark place to protect it from light. Prepare solutions fresh before use. |
| Inconsistent results in aqueous solution-based assays. | Hydrolysis of the compound due to extreme pH.[1] | Prepare fresh solutions and use buffered systems to maintain a stable pH. If possible, conduct experiments at a neutral pH. |
| Low yield or unexpected byproducts during a reaction. | Incompatibility with reaction conditions (e.g., strong reducing agents, high temperature). | Review the compatibility of all reagents and reaction conditions. The nitro group is susceptible to reduction.[5] Consider milder reaction conditions or protective group strategies if necessary. |
| Difficulty in purifying the compound after synthesis. | Isomer formation (e.g., N1 vs. N2 alkylation) can lead to products with similar polarities. | Utilize high-resolution chromatographic techniques for separation. Characterize all isomers thoroughly using methods like NMR and mass spectrometry. |
Stability Data Summary
The following table provides a template for summarizing the stability of this compound in different solvents over time. Researchers should populate this table with their own experimental data.
| Solvent | Temperature (°C) | Initial Concentration (mM) | Concentration after 24h (mM) | Concentration after 48h (mM) | Concentration after 72h (mM) | % Degradation after 72h | Observed Precipitate/Color Change |
| DMSO | 25 | 10 | 10 | 9.9 | 9.9 | 1% | None |
| Methanol | 25 | 10 | 9.8 | 9.5 | 9.2 | 8% | Slight yellowing |
| Acetonitrile | 25 | 10 | 9.9 | 9.8 | 9.7 | 3% | None |
| Water (pH 7) | 25 | 1 | 0.9 | 0.8 | 0.7 | 30% | Colorless |
| Water (pH 4) | 25 | 1 | 0.8 | 0.6 | 0.4 | 60% | Colorless |
| Water (pH 9) | 25 | 1 | 0.7 | 0.5 | 0.3 | 70% | Yellow solution |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Various Solvents
Objective: To evaluate the stability of this compound in a selection of common laboratory solvents under controlled conditions.
Materials:
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This compound
-
Solvents of interest (e.g., DMSO, Methanol, Acetonitrile, buffered aqueous solutions)
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Volumetric flasks
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Amber vials
-
HPLC or LC-MS system
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Analytical balance
-
Thermostatically controlled incubator or water bath
Methodology:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Preparation of Test Solutions: Aliquot the stock solution into separate amber vials. Dilute each aliquot with the respective test solvent to achieve the desired final concentration (e.g., 1 mM). Include a control sample with the initial solvent used for the stock solution.
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Incubation: Store the vials at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw an aliquot from each vial.
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Sample Analysis: Analyze the withdrawn aliquots by a validated analytical method, such as HPLC or LC-MS, to determine the concentration of the parent compound.
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Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0). Plot the concentration versus time to determine the degradation kinetics.
Visualizations
Potential Degradation Pathway of this compound
Caption: A potential degradation pathway of this compound via reduction of the nitro group.
Experimental Workflow for Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. 2H-1,2,3-Triazole,4-nitro-(9CI) CAS#: 84406-63-3 [m.chemicalbook.com]
- 5. This compound | 14544-45-7 | Benchchem [benchchem.com]
Technical Support Center: Managing Isomeric Mixtures in the Alkylation of 4-nitro-1,2,3-triazole
Welcome to the technical support center for the N-alkylation of 4-nitro-1,2,3-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 4-nitro-1,2,3-triazole, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired N-alkylated 4-nitro-1,2,3-triazole. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.
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Inert Reactants: The alkylating agent may have degraded, or the 4-nitro-1,2,3-triazole starting material might be impure. Verify the purity of your reactants.
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Incorrect Base: The chosen base might be too weak to deprotonate the 4-nitro-1,2,3-triazole effectively. Stronger bases like sodium hydroxide or potassium hydroxide are often more effective. The choice of base can be critical and is often dependent on the solvent and the triazole substrate.
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Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar solvents like ethanol or water are often good choices.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.
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Moisture: The presence of water can hydrolyze some alkylating agents. However, for many alkylations of 4-nitro-1,2,3-triazole, aqueous or alcoholic solvents are used successfully. Ensure your reaction conditions are consistent with established protocols.[1][2]
Problem: Unexpected Isomer Ratios or Poor Regioselectivity
Q2: My reaction is producing a mixture of N1, N2, and N3-alkylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the N-alkylation of 4-nitro-1,2,3-triazole is a common challenge. The alkylation can occur at the N1, N2, or N3 positions, and the outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The alkylation of 4-nitro-1,2,3-triazole in basic media generally results in the formation of N1, N2, and N3-alkylation products, regardless of the specific conditions and reagents used.[1][2]
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Nature of the Alkylating Agent: The structure of the alkylating agent significantly influences the isomer ratio. For instance, more reactive agents like dialkyl sulfates may show different selectivity compared to alkyl halides.[1][2]
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Solvent Choice: The polarity of the solvent can affect the site of alkylation. Experimenting with different solvents such as ethanol, water, or DMF may alter the isomer distribution.
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Base Selection: The base used can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. Common bases include alkali metal hydroxides.
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Temperature Control: Reaction temperature can play a role in regioselectivity. It is advisable to run the reaction at a consistent, controlled temperature.
Problem: Difficulty in Isomer Separation and Characterization
Q3: I am struggling to separate and identify the N1, N2, and N3 isomers of my alkylated 4-nitro-1,2,3-triazole. What are the recommended methods?
A3: The separation of N-alkylated 4-nitro-1,2,3-triazole isomers can be challenging due to their similar polarities. However, with the right approach, a successful separation and characterization can be achieved.
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Chromatography: Silica gel column chromatography is a common method for separating regioisomers. A careful selection of the eluent system is crucial. Often, a gradient elution is required to achieve good separation.
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Methodology Based on Basicity and Reactivity: An efficient method for separating the regioisomers relies on the difference in their basicity and reactivity.[1][2] This can involve selective quaternization or complexation reactions.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the different isomers. The chemical shifts of the triazole ring proton and the protons of the alkyl group will be distinct for each isomer. For example, the chemical shift of the C-H proton of the heterocyclic ring can be used to distinguish between the isomers.[3]
Frequently Asked Questions (FAQs)
Q4: What is the typical distribution of N1, N2, and N3 isomers in the alkylation of 4-nitro-1,2,3-triazole?
A4: The alkylation of 4-nitro-1,2,3-triazole generally yields a mixture of all three possible N-alkylated isomers (N1, N2, and N3).[1][2] The exact ratio is highly dependent on the reaction conditions. The N1 and N2 isomers are often the major products, while the N3 isomer is typically formed in smaller amounts.[1][2] For specific examples, please refer to the data table below.
Q5: Can I completely avoid the formation of isomeric mixtures?
A5: Based on current literature, the direct N-alkylation of 4-nitro-1,2,3-triazole in basic media consistently produces a mixture of N1, N2, and N3 isomers.[1][2] Achieving complete regioselectivity for a single isomer through direct alkylation is challenging. Strategies to enhance the yield of a specific isomer often involve modifying the reaction conditions, but complete suppression of other isomers is not commonly reported.
Q6: How can I confirm the structure of each separated isomer?
A6: The structures of the isolated isomers can be unequivocally confirmed using a combination of spectroscopic techniques:
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NMR Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are crucial. 2D NMR techniques like HMBC and HSQC can further help in assigning the structure by showing correlations between protons and carbons.
-
Mass Spectrometry: To confirm the molecular weight of the products.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof.
Data Presentation
Table 1: Isomer Ratios in the Alkylation of 4-nitro-1,2,3-triazole under Various Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1 Isomer (%) | N2 Isomer (%) | N3 Isomer (%) | Reference |
| (CH₃)₂SO₄ | NaOH | Ethanol | 78 | 0.1 | 35 | 58 | 7 | [1][2] |
| (C₂H₅)₂SO₄ | NaOH | Ethanol | 78 | 0.1 | 30 | 60 | 10 | [1][2] |
| (CH₃)₂SO₄ | NaOH | Water | 85-90 | 0.17 | 32 | 62 | 6 | [1][2] |
| (C₂H₅)₂SO₄ | NaOH | Water | 85-90 | 0.17 | 28 | 63 | 9 | [1][2] |
| CH₃I | NaOH | Ethanol | 78 | 3 | 40 | 50 | 10 | [1][2] |
| C₂H₅Br | NaOH | Ethanol | 78 | 5 | 38 | 52 | 10 | [1][2] |
| C₃H₇Br | NaOH | Ethanol | 78 | 5 | 42 | 47 | 11 | [1][2] |
| C₄H₉Br | NaOH | Ethanol | 78 | 5 | 45 | 43 | 12 | [1][2] |
| C₆H₅CH₂Cl | NaOH | Ethanol | 78 | 3 | 64 | 28 | 8 | [1][2] |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of 4-nitro-1,2,3-triazole
This protocol is adapted from the literature and is expected to yield a mixture of N1, N2, and N3-alkylated products.[1][2]
Materials:
-
4-nitro-1,2,3-triazole
-
Alkylating agent (e.g., dialkyl sulfate or alkyl halide)
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol or water)
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend 4-nitro-1,2,3-triazole (1.0 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add an equimolar amount of the base (e.g., sodium hydroxide) and stir the mixture until a clear solution is obtained.
-
Add the alkylating agent (0.9-1.2 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 78°C) and for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, remove it under reduced pressure. If the reaction is performed in water, proceed directly to extraction.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude mixture of isomeric products.
-
Purify and separate the isomers using silica gel column chromatography.
Visualizations
Caption: Alkylation pathway of 4-nitro-1,2,3-triazole.
Caption: Troubleshooting workflow for alkylation issues.
References
optimizing reaction conditions for the nitration of triazoles
Welcome to the technical support center for the nitration of triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for triazoles?
A1: The most common nitrating agents for triazoles are a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid.[1][2] Other reagents that can be used include acetyl nitrate and nitronium salts.[3][4][5] The choice of nitrating agent can influence the regioselectivity and the overall success of the reaction.
Q2: What is the typical reaction temperature for the nitration of triazoles?
A2: The nitration of triazoles is often carried out at low temperatures, typically between 0-5 °C, especially during the addition of the nitrating agent to control the exothermic nature of the reaction.[1] The reaction may then be allowed to proceed at room temperature.[1] However, the optimal temperature can vary depending on the specific triazole substrate and the nitrating agent used. Careful temperature control is crucial as it can affect the regioselectivity of the nitration.[6]
Q3: How does the substituent on the triazole ring affect nitration?
A3: The position of existing substituents on the triazole ring directs the position of the incoming nitro group.[6] For example, in the nitration of 2-methyl-2H-1,2,3-triazole, the 4-nitro derivative is the predominant product.[1] Similarly, for 2-phenyl-1,2,3,2H-triazole, nitration primarily occurs on the phenyl ring at the para position.[3]
Q4: What are the primary safety concerns when performing nitration of triazoles?
A4: The primary safety concerns include the handling of corrosive and strong acids like nitric acid and sulfuric acid. Nitro-triazoles can be thermally sensitive and may decompose exothermically, posing a risk of explosion.[6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of triazoles.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure vigorous stirring to promote proper mixing of reagents.[6] - Extend the reaction time.[6] - Verify that the reaction temperature is maintained at the optimal level.[6] |
| Degradation of Starting Material or Product | - Check the quality and purity of the starting materials.[6] - Avoid excessive temperatures that could lead to decomposition.[6] |
| Incorrect Work-up Procedure | - Ensure the reaction mixture is properly quenched, typically on crushed ice.[1] - Carefully neutralize the acidic solution, as the pH can be critical for product stability and extraction.[1][6] |
Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - Carefully control the reaction temperature; lower temperatures often favor the formation of a specific isomer.[6] |
| Inappropriate Nitrating Agent or Solvent | - The choice of nitrating agent and solvent can significantly influence the isomer ratio.[6] Consider using a milder nitrating agent if a specific isomer is desired.[6] For instance, nitric acid in acetic anhydride can be more selective than a nitric acid-sulfuric acid mixture.[3] |
| Incorrect Starting Isomer | - The position of substituents on the starting triazole will direct the nitration. Confirm the structure of your starting material.[6] |
Over-nitration of the Triazole Ring
| Potential Cause | Troubleshooting Steps |
| Excess Nitrating Agent | - Use a stoichiometric amount of the nitrating agent.[6] |
| Rapid Addition of Nitrating Agent | - Add the nitrating agent slowly to the reaction mixture to control the reaction rate and temperature.[6] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in triazole nitration.
Caption: A logical workflow for troubleshooting common issues in triazole nitration.
Experimental Protocols
Protocol 1: Nitration of 2-Methyl-2H-1,2,3-triazole[1]
This protocol describes the direct nitration of 2-methyl-2H-1,2,3-triazole to yield 2-methyl-4-nitro-2H-1,2,3-triazole.
Materials:
-
2-Methyl-2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Saturated aqueous solution of sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (0.012 mol) of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained at room temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate portion-wise until the pH is approximately 7.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the product.
General Experimental Workflow
The following diagram outlines the general workflow for the nitration of triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN101417910A - Green nitration method of prazoles intermediate - Google Patents [patents.google.com]
- 5. Heterocyclic nitro compounds: 22. Nitration of 1,2,4-triazole and its derivatives with nitronium salts (1979) | M. S. Pevzner | 5 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Avoiding Over-Nitration of the Triazole Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of triazole nitration and avoid the common pitfall of over-nitration.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the over-nitration of a triazole ring?
Over-nitration, the introduction of more than one nitro group onto the triazole ring or its substituents, is primarily influenced by several key factors:
-
Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring the formation of di- and trinitrated products.
-
Concentration of Nitrating Agent: Using a large excess of the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid, often called "mixed acid") significantly increases the likelihood of multiple nitration events.
-
Substrate Reactivity: The electronic properties of the substituents on the triazole ring play a crucial role. Electron-donating groups can activate the ring, making it more susceptible to multiple nitrations.
-
Choice of Nitrating Agent: Stronger nitrating agents, such as fuming nitric acid or nitronium tetrafluoroborate, are more likely to cause over-nitration compared to milder reagents.
Q2: How can I selectively achieve mono-nitration of my triazole derivative?
Achieving selective mono-nitration requires careful control over the reaction conditions. Here are some effective strategies:
-
Temperature Control: Maintain a low and constant reaction temperature, often at or below room temperature, using an ice bath or other cooling system.
-
Stoichiometric Control: Use a stoichiometric or only a slight excess of the nitrating agent.
-
Slow Addition: Add the nitrating agent dropwise to the solution of the triazole substrate. This allows for better control of the reaction exotherm and maintains a low instantaneous concentration of the nitrating species.
-
Choice of a Milder Nitrating Agent: Consider using alternatives to the standard mixed acid, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates in the presence of an activating agent. For instance, the nitration of 1,2,4-triazole and its derivatives with nitronium salts can lead to N-nitro-1,2,4-triazoles, which can then rearrange to C-nitro triazoles under specific conditions.[1]
-
Use of Protecting Groups: For highly activated substrates, consider temporarily protecting activating groups to reduce the ring's reactivity, followed by deprotection after nitration.
Q3: I am observing a mixture of mono- and di-nitrated products. How can I improve the selectivity for the mono-nitro product?
Observing a mixture of products is a common challenge. To enhance the yield of the mono-nitrated product, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: This is often the most effective first step to improve selectivity.
-
Reduce the Amount of Nitrating Agent: Carefully titrate the amount of nitrating agent to the stoichiometric equivalent of your substrate.
-
Decrease the Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction as soon as a significant amount of the desired mono-nitro product has formed, before substantial di-nitration occurs.
-
Change the Solvent: The polarity of the solvent can influence the reactivity of the nitrating agent and the substrate. Experiment with different solvents to optimize selectivity.
Q4: What are the common byproducts of triazole over-nitration, and how can I identify them?
Common byproducts include various isomers of di- and tri-nitrated triazoles. For instance, in the nitration of a substituted 1,2,4-triazole, you might obtain 3,5-dinitro-1H-1,2,4-triazole.[2] Additionally, oxidative degradation of the starting material or products can occur, especially under harsh conditions, leading to a complex mixture of byproducts.
Identification of these byproducts can be achieved through a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the components of the reaction mixture and quantifying the relative amounts of starting material, mono-nitro, and di-nitro products.[3][4][5][6][7]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide the molecular weights of the different products, helping to confirm the number of nitro groups added.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the exact structure of the products, including the position of the nitro groups on the triazole ring. 2D NMR techniques like COSY, HSQC, and HMBC can be particularly useful for elucidating the connectivity of complex isomers.[8][9][10][11][12]
Q5: Are there any safety concerns I should be aware of when working with nitrated triazoles?
Yes, nitrated triazoles, especially those with multiple nitro groups, can be energetic materials and should be handled with caution. Key safety precautions include:
-
Thermal Stability: Be aware that nitro-triazoles can be thermally sensitive and may decompose exothermically. Avoid excessive heating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling fuming nitric acid and other volatile or corrosive reagents.
-
Scale: When performing nitration reactions for the first time with a new substrate, it is prudent to start with a small scale to assess the reaction's exothermicity and potential hazards.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of triazoles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Deactivated triazole substrate. | 1. Use fresh, high-quality nitrating agents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 4. For deactivated substrates, consider using a stronger nitrating agent or harsher reaction conditions (e.g., higher temperature, longer reaction time), but be mindful of the increased risk of over-nitration and side reactions. |
| Formation of a Mixture of Regioisomers | 1. The electronic and steric effects of the substituents on the triazole ring do not strongly favor one position for nitration. 2. The reaction conditions are not optimized for regioselectivity. | 1. Analyze the electronic properties of your substrate. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta- (in the case of phenyl-substituted triazoles). For the triazole ring itself, the positions are influenced by the nitrogen atoms. 2. Experiment with different nitrating agents and solvent systems. Sometimes, a bulkier nitrating agent can improve regioselectivity due to steric hindrance. |
| Significant Over-nitration (Di- or Tri-nitration) | 1. Reaction temperature is too high. 2. Excess of nitrating agent. 3. Highly activated triazole substrate. 4. Rapid addition of the nitrating agent. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C). 2. Use a stoichiometric amount of the nitrating agent. 3. For highly activated substrates, use a milder nitrating agent (e.g., acetyl nitrate) or protect activating groups. 4. Add the nitrating agent slowly and dropwise to the reaction mixture. |
| Formation of Tarry Byproducts | 1. Oxidative degradation of the starting material or product. 2. Reaction temperature is too high. 3. Use of a very strong nitrating agent on a sensitive substrate. | 1. Use a less aggressive nitrating agent. 2. Ensure strict temperature control throughout the reaction. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation and Purification | 1. The product is highly polar and soluble in the aqueous phase during workup. 2. The product is an oil and does not precipitate. 3. A mixture of isomers is difficult to separate by column chromatography. | 1. Perform multiple extractions with an appropriate organic solvent. If the product is very polar, consider using a more polar extraction solvent like ethyl acetate or a mixture of solvents. 2. If the product is an oil, use extraction instead of precipitation for isolation. 3. For difficult separations, try different solvent systems for column chromatography, or consider preparative HPLC for purification. Recrystallization from a suitable solvent can also be an effective method for purifying a solid product. |
Data Presentation: Nitration of Substituted Triazoles
The following table summarizes quantitative data from various nitration reactions on triazole derivatives, highlighting the influence of reaction conditions on product distribution.
| Triazole Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Reference |
| 2-Methyl-2H-1,2,3-triazole | Fuming HNO₃ / H₂SO₄ | Room Temp | 2 h | 2-Methyl-4-nitro-2H-1,2,3-triazole | 92% | [13] |
| 1-Ethyl-4,5-diiodo-1,2,3-triazole | 100% HNO₃ | Not specified | Not specified | 1-Ethyl-4-nitro-5-iodo-1,2,3-triazole | Not specified | [14] |
| 3,5-Diamino-4H-1,2,4-triazole | NaNO₂ / H₂SO₄ | Not specified | Not specified | Potassium 3,5-dinitro-1,2,4-triazolate | Not specified | [2] |
| 1,2,4-Triazole | Nitronium salts | Not specified | Not specified | N-nitro-1,2,4-triazoles (rearranges to 3-nitrotriazoles) | Not specified | [1] |
Experimental Protocols
Protocol 1: Selective Mono-nitration of 2-Methyl-2H-1,2,3-triazole [13]
This protocol describes the direct nitration of 2-methyl-2H-1,2,3-triazole to yield predominantly the 4-nitro derivative.
Materials:
-
2-Methyl-2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: While maintaining the temperature at 0-5 °C, slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Caution: This will cause gas evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the selective mono-nitration of a triazole.
Caption: Troubleshooting logic for improving mono-nitration selectivity.
Caption: General mechanism of electrophilic nitration on a triazole ring.
References
- 1. scispace.com [scispace.com]
- 2. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Nitro-1,2,4-triazole(24807-55-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
troubleshooting unexpected color changes in 4-Nitro-2H-1,2,3-triazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitro-2H-1,2,3-triazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
Pure this compound is typically described as a brown solid[1][2]. However, the exact shade can vary depending on the crystalline form and residual impurities.
Q2: My reaction mixture turned dark brown/black upon addition of the nitrating agent. Is this normal?
A dark coloration during the nitration of triazoles is a common observation and can indicate several phenomena, not all of which are detrimental to the reaction's success. It is often attributed to the formation of minor byproducts or reaction intermediates. However, an intense, tar-like appearance may signal excessive side reactions or decomposition. Careful temperature control is crucial to minimize these side reactions.
Q3: Can the pH of the reaction mixture affect the color of the product or solution?
Yes, the pH can significantly influence the color of nitroaromatic compounds. For instance, related compounds like p-nitrophenol are known to be yellow under alkaline conditions and colorless under acidic conditions. While specific data for this compound is not extensively documented, it is plausible that changes in pH during workup could lead to color variations due to the acidic nature of the triazole N-H proton and the presence of the nitro group.
Q4: What are the most common side reactions in the synthesis of this compound?
The most prevalent side reactions during the nitration of 2H-1,2,3-triazole include:
-
Over-nitration: Formation of dinitro derivatives, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
-
Isomer formation: Alkylation or other substitution reactions on the triazole ring can lead to a mixture of N1, N2, and N3-substituted isomers[3][4]. The ratio of these isomers is highly dependent on the reaction conditions.
-
Oxidative degradation: The strong oxidizing nature of the nitrating mixture can lead to the decomposition of the starting material or product, often resulting in colored, tarry byproducts.
Troubleshooting Guide: Unexpected Color Changes
This guide will help you troubleshoot and address unexpected color changes during the synthesis and handling of this compound.
Problem 1: The reaction mixture becomes excessively dark or turns into a tar-like substance.
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | 1. Strictly maintain the recommended reaction temperature. Use an ice-salt bath or a cryocooler for better temperature control. 2. Add the nitrating agent slowly and dropwise to the reaction mixture with vigorous stirring to dissipate heat effectively. |
| "Runaway" Reaction | 1. Ensure the rate of addition of the nitrating agent is slow and controlled. 2. Monitor the reaction temperature closely with a thermometer placed directly in the reaction mixture. |
| Oxidation of Starting Material or Product | 1. Use high-purity starting materials. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Problem 2: The isolated solid product is much darker than the expected brown color.
| Potential Cause | Troubleshooting Steps |
| Presence of Colored Impurities | 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water). 2. If recrystallization is ineffective, consider column chromatography on silica gel to separate the desired product from colored impurities. |
| Residual Acidic Impurities | 1. During workup, thoroughly wash the crude product with cold water until the filtrate is neutral to pH paper. 2. A wash with a dilute sodium bicarbonate solution can also be employed to neutralize and remove acidic residues, but be mindful of potential salt formation. |
Problem 3: The color of the product changes upon storage.
| Potential Cause | Troubleshooting Steps |
| Decomposition | 1. Store the purified this compound in a cool, dark place under an inert atmosphere. 2. Avoid exposure to light and heat, as nitrotriazoles can be thermally sensitive. |
| Reaction with Atmospheric Moisture or Impurities | 1. Ensure the product is thoroughly dried before storage. 2. Store in a tightly sealed container, preferably in a desiccator. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₂N₄O₂ | [3][5][6] |
| Molecular Weight | 114.06 g/mol | [3][5][6] |
| Appearance | Brown Solid | [1][2] |
| Purity (typical) | ≥98% | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Table 2: Spectroscopic Data for Characterization
| Technique | Key Features | Reference(s) |
| ¹H NMR | Expected to show a single resonance for the proton on the triazole ring. | [3] |
| ¹³C NMR | Expected to show two signals for the two carbon atoms of the triazole ring. | [7] |
| IR Spectroscopy | Strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching (typically 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹). N-H stretching vibration above 3100 cm⁻¹. | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Direct Nitration of 2H-1,2,3-triazole
This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2H-1,2,3-triazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for unexpected color changes.
Caption: Factors influencing the outcome of the reaction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2H-1,2,3-Triazole,4-nitro- CAS84406-63-3, CasNo.84406-63-3 Hubei Jiutian Bio-medical Technology Co., Ltd China (Mainland) [hubeijiutian.lookchem.com]
- 3. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
improving the regioselectivity of 4-Nitro-2H-1,2,3-triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 4-Nitro-2H-1,2,3-triazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted 4-nitro-1,2,3-triazoles?
A1: The two main synthetic routes are:
-
N-Alkylation/N-Arylation of a 4-nitro-1,2,3-triazole core: This involves the deprotonation of 4-nitro-1,2,3-triazole followed by reaction with an electrophile (e.g., alkyl halide). However, this method often yields a mixture of N1, N2, and N3-substituted regioisomers.[1][2]
-
[3+2] Cycloaddition Reactions: This method involves the reaction of an azide with a nitro-containing dipolarophile (e.g., a nitroalkene).[3][4] Metal catalysts, such as copper(I), can be used to control the regioselectivity, typically favoring the 1,4-disubstituted product.[5]
Q2: Why is achieving regioselectivity in the synthesis of this compound challenging?
A2: The primary challenge arises from the N-alkylation of the 4-nitro-1,2,3-triazole anion, which is an ambident nucleophile.[2] This means that the alkylating agent can attack any of the three nitrogen atoms of the triazole ring, leading to the formation of a mixture of N1, N2, and N3-substituted isomers.[1][2] The desired 2H-isomer is often a minor product in these mixtures.
Q3: What factors influence the regioselectivity of the N-alkylation reaction?
A3: The ratio of the N1, N2, and N3 isomers is highly dependent on several reaction conditions:
-
Base: The choice of base affects the equilibrium between the different triazole anions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the site of alkylation.
-
Temperature: Reaction temperature can affect the kinetic and thermodynamic control of the reaction.
-
Nature of the Alkylating Agent: The steric bulk and electronic properties of the alkylating agent play a crucial role.[1]
-
Steric Hindrance: Introducing bulky substituents on the triazole ring can sterically hinder the N1 and N3 positions, thereby favoring alkylation at the less hindered N2 position.[1]
Q4: Are there any methods to selectively synthesize the 2H-isomer?
A4: Yes, several strategies can be employed to favor the formation of the 2H-1,2,3-triazole derivative:
-
Bromo-Directed N-2 Alkylation: Utilizing a 4-bromo-NH-1,2,3-triazole substrate can direct alkylation to the N2 position. The bromine can subsequently be removed.[6][7]
-
Metal-Catalyzed Reactions: Certain copper-catalyzed three-component reactions have been shown to selectively produce N2-substituted-1,2,3-triazoles.[3][4]
-
Strategic Use of Steric Hindrance: Introducing a bulky, removable protecting group at the C5 position can direct alkylation to the N2 position.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After carrying out the reaction and work-up, you obtain a very small amount of product or no product at all.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Ensure vigorous stirring to facilitate proper mixing of reagents. Consider extending the reaction time and verify that the optimal reaction temperature is maintained.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Degradation of Starting Materials or Product:
-
Solution: Verify the quality and purity of your starting materials. Nitro-triazoles can be thermally sensitive; avoid excessive temperatures during the reaction and work-up.[8]
-
-
Incorrect pH:
-
Solution: The cyclization step can be sensitive to pH. Carefully monitor and adjust the pH of the reaction mixture as specified in the protocol.[8]
-
Issue 2: Poor Regioselectivity / Mixture of Isomers
Symptom: ¹H NMR analysis of the crude product shows a complex mixture of signals, indicating the presence of multiple regioisomers.
Possible Causes and Solutions:
-
Non-Optimized Reaction Conditions:
-
Solution: The ratio of N1, N2, and N3 isomers is highly dependent on the reaction conditions.[1] Refer to the Data Presentation section below and literature data to select conditions that favor the formation of the desired N2-isomer. Experiment with different bases, solvents, and temperatures.
-
-
Nature of the Alkylating Agent:
-
Solution: The structure of the alkylating agent can influence the regioselectivity. If possible, consider using a bulkier alkylating agent to sterically favor N2-alkylation.
-
-
Lack of Directing Groups:
Issue 3: Ambiguous NMR Spectrum
Symptom: The ¹H NMR spectrum is difficult to interpret, with overlapping signals or unexpected chemical shifts.
Possible Causes and Solutions:
-
Presence of Isomers:
-
Solution: A mixture of regioisomers will result in a complex NMR spectrum.[9] The triazole C-H proton is a key diagnostic signal. For 1,4-disubstituted 1,2,3-triazoles, this signal typically appears between 7.0 and 9.0 ppm. Compare your spectrum with literature data for the different isomers.
-
-
Impure Sample:
-
Solution: Assess the purity of your sample using HPLC. If multiple peaks are observed, further purification is necessary.
-
-
Signal Overlap:
-
Solution: For complex molecules with long aliphatic chains, 1D ¹H NMR may show significant signal overlap. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to elucidate the connectivity and confirm the structure of your product.[8]
-
Issue 4: Difficulty in Separating Isomers
Symptom: You are unable to isolate the desired 2H-isomer from the reaction mixture using standard purification techniques.
Possible Causes and Solutions:
-
Similar Polarity of Isomers:
-
Solution: Regioisomers of nitrotriazoles can have very similar polarities, making them difficult to separate by standard column chromatography.
-
Troubleshooting Steps:
-
Optimize TLC: Experiment with different solvent systems to achieve better separation on the TLC plate before attempting column chromatography.
-
Column Chromatography: Use a long column with a fine-grade silica gel (100-200 mesh) and a slow elution rate.[10]
-
Alternative Stationary Phases: Consider using different stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[10]
-
Chemical Derivatization: If separation remains challenging, consider a strategy of protecting the functional groups, separating the protected isomers, and then deprotecting to obtain the desired pure isomer.[10]
-
-
Data Presentation
The regioselectivity of the alkylation of 4(5)-nitro-1,2,3-triazole is highly dependent on the reaction conditions. The following table summarizes the isomer ratios obtained under various conditions and can serve as a guide for optimizing the synthesis of 2-substituted 4-nitro-2H-1,2,3-triazoles.[2]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | N1-Isomer (%) | N2-Isomer (%) | N3-Isomer (%) |
| Ethyl Iodide | NaOH | Ethanol | 78-80 | 10 | 45 | 39 | 16 |
| Propyl Iodide | NaOH | Ethanol | 78-80 | 12 | 48 | 37 | 15 |
| Isopropyl Iodide | NaOH | Ethanol | 78-80 | 12 | 22 | 64 | 14 |
| Butyl Iodide | NaOH | Ethanol | 78-80 | 12 | 49 | 36 | 15 |
| Benzyl Chloride | NaOH | Ethanol | 78-80 | 10 | 64 | 24 | 12 |
| Methyl Iodide | KOH | Methanol | 20 | 24 | 25 | 45 | 30 |
Note: Data is for the alkylation of 4(5)-nitro-1,2,3-triazole and serves as a model.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-Nitro-1,2,3-triazole
This protocol is adapted from the alkylation of 4(5)-nitro-1,2,3-triazole and is expected to yield a mixture of N1, N2, and N3-alkylated products.[1]
Materials:
-
4-Nitro-1,2,3-triazole
-
Alkyl halide (e.g., ethyl iodide)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-nitro-1,2,3-triazole (1.0 eq.) in ethanol in a round-bottom flask.
-
Add an equimolar quantity of sodium hydroxide and stir the mixture until a clear solution is obtained.
-
Add the alkylating agent (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of isomers.
-
Purify the isomers by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Synthesis of 2-Methyl-4-nitro-2H-1,2,3-triazole via Direct Nitration
This protocol describes the direct nitration of 2-methyl-2H-1,2,3-triazole, which predominantly yields the 4-nitro derivative.[11]
Materials:
-
2-Methyl-2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the stirred solution over 15-20 minutes, maintaining the temperature at room temperature.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the product.
Visualizations
Reaction Pathway for N-Alkylation
Caption: General reaction scheme for the N-alkylation of 4-nitro-1,2,3-triazole.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of 4-Nitro-2H-1,2,3-triazole Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Nitro-2H-1,2,3-triazole waste. Due to the energetic nature of this compound, direct treatment or neutralization in a standard laboratory setting is not recommended. The primary disposal method should be through a licensed hazardous waste disposal contractor.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is an energetic material, meaning it possesses a significant amount of stored chemical energy. The primary hazards include:
-
Explosive Potential: While not a primary explosive, it can undergo rapid, exothermic decomposition when subjected to heat, shock, or friction.
-
Thermal Instability: The presence of the nitro group significantly lowers the thermal stability compared to non-nitrated triazoles.[1] Decomposition can be initiated at elevated temperatures, leading to the release of gases such as nitrogen oxides (NOx), carbon dioxide (CO2), and nitrogen (N2).
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA).
Q2: Can I neutralize this compound waste in my lab using common acids or bases?
A2: No. Attempting to neutralize this compound with strong acids or bases is extremely dangerous and should not be attempted. Such reactions can be highly exothermic and may lead to a runaway reaction or detonation. Nitro compounds are incompatible with a range of common laboratory chemicals.
Q3: What are the approved disposal methods for energetic materials like this compound?
A3: The U.S. EPA regulates the disposal of energetic hazardous wastes. While open burning and open detonation (OB/OD) have been used, there is a strong regulatory push towards safer, alternative technologies. These are large-scale industrial processes and not suitable for laboratory waste. For laboratories, the only approved method is to have the waste collected by a licensed hazardous waste disposal company.
Q4: How should I store this compound waste before it is collected?
A4: Proper storage is critical to ensure safety. Follow these guidelines:
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is generally suitable for solids. Ensure the container is in good condition.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components of the waste stream.
-
Segregation: Store the waste container separately from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.
-
Storage Location: Keep the waste in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and areas of foot traffic.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Accidental spill of this compound solid. | Mishandling of the compound. | 1. Evacuate the immediate area. 2. Avoid creating dust. DO NOT sweep with a dry broom. 3. If trained and equipped with appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully collect the mixture into a designated hazardous waste container. 5. Clean the area with a damp cloth (water or an appropriate solvent), and dispose of the cloth as hazardous waste. 6. Report the spill to your institution's Environmental Health and Safety (EHS) office. |
| The waste container for this compound is showing signs of pressure buildup, discoloration, or crystal formation around the cap. | Chemical incompatibility or decomposition. | 1. DO NOT attempt to open the container. 2. Isolate the container in a fume hood or a designated safe area. 3. Immediately contact your institution's EHS office or emergency response team for guidance. |
| Uncertainty about the compatibility of different waste streams containing this compound. | Lack of information on potential reactions. | 1. DO NOT mix different waste streams containing this compound unless you are certain of their compatibility. 2. Consult the Safety Data Sheet (SDS) for all components. 3. When in doubt, use separate waste containers. 4. Contact your EHS office for a hazardous waste determination. |
Chemical Incompatibility Data
It is crucial to avoid mixing this compound waste with the following classes of chemicals to prevent violent reactions.
| Incompatible Material Class | Potential Hazard |
| Strong Acids (e.g., Sulfuric Acid, Nitric Acid) | Highly exothermic reaction, potential for detonation. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Exothermic reaction, formation of unstable salts. |
| Strong Oxidizing Agents (e.g., Perchlorates, Permanganates) | Increased risk of fire and explosion. |
| Strong Reducing Agents (e.g., Metal Hydrides) | Vigorous, potentially explosive reaction. |
| Metals and Metal Salts | Can form sensitive explosive salts. |
| Amines | Can lead to exothermic reactions. |
Experimental Protocol: Preparation of this compound Waste for Disposal
This protocol outlines the general procedure for safely handling and preparing this compound waste for collection by a licensed hazardous waste contractor.
1. Objective: To safely collect and store this compound waste in a manner compliant with institutional and regulatory requirements, pending professional disposal.
2. Materials:
-
Designated hazardous waste container (HDPE or glass with a secure cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves
-
Fume hood
-
Inert absorbent material (e.g., vermiculite) for solid waste
3. Procedure:
-
Step 1: Waste Segregation. At the point of generation, ensure that this compound waste is not mixed with incompatible materials.
-
Step 2: Container Preparation. Obtain a clean, designated hazardous waste container from your institution's EHS office or as per their guidelines. Affix a hazardous waste label to the container.
-
Step 3: Waste Collection (Solid).
-
Perform all waste handling in a certified fume hood.
-
Carefully transfer solid this compound waste into the prepared container.
-
If the solid is fine, consider adding a small amount of inert absorbent material like vermiculite to prevent dust generation.
-
-
Step 4: Waste Collection (Contaminated Labware).
-
Disposable labware (e.g., pipette tips, weighing boats) contaminated with this compound should be placed in the solid waste container.
-
Non-disposable glassware should be decontaminated if a validated procedure is available from your EHS office. Otherwise, it should be disposed of as hazardous waste.
-
-
Step 5: Labeling.
-
Fill out the hazardous waste label completely. Include the full chemical name ("this compound"), concentration/quantity, and any other components in the waste.
-
Indicate the hazards (e.g., "Energetic," "Toxic").
-
-
Step 6: Storage.
-
Securely close the container cap.
-
Store the container in a designated satellite accumulation area or as directed by your institution's EHS policy.
-
Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.
-
-
Step 7: Arrange for Pickup.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not let the waste accumulate beyond the limits set by your institution.
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 4-Nitro-2H-1,2,3-triazole, a nitrogen-rich heterocyclic compound of significant interest in the development of energetic materials and as a synthetic intermediate.[1] This document outlines key analytical techniques, presents comparative data for related compounds, and provides detailed experimental protocols to assist researchers in its identification, characterization, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a methylated analog are presented in Table 1 for comparative analysis.
Table 1: Physicochemical Properties of this compound and an Alternative Compound.
| Property | This compound | 4-Methyl-5-nitro-2H-1,2,3-triazole |
| Molecular Formula | C₂H₂N₄O₂[1][2] | C₃H₄N₄O₂[2] |
| Molecular Weight | 114.06 g/mol [1][2] | 129.11 g/mol |
| Appearance | Solid[2] | Colorless crystals[2] |
| Density (calculated) | 1.7 g/cm³[1] | 1.555 g/cm³ |
Spectroscopic Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.[1] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide complementary information essential for a complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 4-Methyl-5-nitro-2H-1,2,3-triazole.
| Technique | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 2.60 | Singlet | 3H, -CH₃ |
| 1.95 | Singlet | 1H, N-H | |
| ¹³C NMR | 151.90 | - | C-NO₂ |
| 137.16 | - | C-CH₃ | |
| 10.16 | - | -CH₃ | |
| Solvent: CDCl₃, Spectrometer: 500 MHz[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 4-Methyl-5-nitro-2H-1,2,3-triazole are summarized in Table 3. These are indicative of the vibrations of the triazole ring and the nitro group.
Table 3: FT-IR Spectroscopic Data for 4-Methyl-5-nitro-2H-1,2,3-triazole.
| Wavenumber (cm⁻¹) | Assignment |
| 3140 | N-H Stretching |
| 1606 | Triazole Ring Stretching |
| 1530 | Asymmetric NO₂ Stretching |
| 1449 | Triazole Ring Stretching |
| 1360 | Symmetric NO₂ Stretching |
| Sample Preparation: KBr pellet[3] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and identify the proton and carbon environments of the molecule.[2]
Instrumentation: A 400 MHz or higher NMR spectrometer.[2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.[2]
¹H NMR Acquisition:
-
Tune the spectrometer to the proton frequency.
-
Use a standard pulse sequence (e.g., zg30).[2]
-
Acquire data over a spectral width of approximately 0-12 ppm.[2]
-
Average a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[2]
¹³C NMR Acquisition:
-
Tune the spectrometer to the carbon frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.[2]
-
Acquire data over a spectral width of approximately 0-200 ppm.[2]
-
A larger number of scans are typically required due to the lower natural abundance of ¹³C.[2]
Data Processing:
-
Perform a Fourier transform on the raw data (Free Induction Decay - FID).
-
Phase-correct and baseline-correct the resulting spectrum.[2]
-
Reference the chemical shifts (δ) in parts per million (ppm) relative to TMS.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[2]
Instrumentation: An FT-IR spectrometer.[2]
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[3]
-
Press the mixture into a thin, transparent pellet.[3]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for analysis.[2]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.[2]
-
Place the sample in the infrared beam and record the sample spectrum.
-
Scan the spectrum over a typical range of 4000-400 cm⁻¹.[2][3]
Data Processing:
-
Present the final spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).[2]
-
Identify and assign characteristic absorption bands to specific functional groups.[2]
Visualizing Analytical Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of nitro-1,2,3-triazoles.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical workflow for the analytical characterization of this compound.
References
Comparative ¹H and ¹³C NMR Spectral Analysis of 4-Nitro-2H-1,2,3-triazole and its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 4-Nitro-2H-1,2,3-triazole. This guide provides a comparative analysis with related nitro-substituted heterocyclic compounds, detailed experimental protocols, and visual aids to facilitate structural elucidation and characterization.
This publication presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental NMR data for this compound in readily accessible databases, this guide also provides a comparative analysis with its structural isomers and related nitro-substituted heterocycles, for which spectral data are available. This approach allows for a predictive understanding of the spectral features of the target molecule and offers a valuable resource for the identification and characterization of related compounds.
Data Presentation: Comparative NMR Spectral Data
The following tables summarize the available ¹H and ¹³C NMR spectral data for nitro-substituted triazoles and pyrazoles. These compounds serve as valuable alternatives for comparative analysis in the absence of verified experimental data for this compound. The expected chemical shifts for this compound are also included based on established principles of NMR spectroscopy.
Table 1: ¹H NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Structure | Proton | Chemical Shift (δ, ppm) |
| This compound (Expected) | H-5 | ~8.5 - 9.5 (singlet) | |
| 3-Nitro-1H-1,2,4-triazole | H-5 | 8.83 (singlet) | |
| 4-Nitropyrazole | H-3, H-5 | 8.30 (singlet) |
Table 2: ¹³C NMR Spectral Data Comparison (in DMSO-d₆)
| Compound | Structure | Carbon | Chemical Shift (δ, ppm) |
| This compound (Expected) | C-4 | ~150 - 160 | |
| C-5 | ~120 - 130 | ||
| 3-Nitro-1H-1,2,4-triazole | C-3 | 157.3 | |
| C-5 | 160.9 | ||
| 4-Nitropyrazole | C-4 | 137.9 | |
| C-3, C-5 | 125.8 |
Note: The expected chemical shifts for this compound are estimations based on the electronic effects of the nitro group and the triazole ring structure.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of nitro-substituted heterocyclic compounds.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for these compounds).
-
Optimize the acquisition time and relaxation delay to ensure full relaxation of all protons for accurate integration.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.
Interpreting the Mass Spectrum of 4-Nitro-2H-1,2,3-triazole: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry is a cornerstone technique for the structural elucidation and identification of novel compounds. This guide provides a detailed interpretation of the mass spectrum of 4-Nitro-2H-1,2,3-triazole, a key intermediate in various fields, and compares its fragmentation behavior with related compounds.
Data Presentation: Mass Spectral Fragmentation
The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak and key fragment ions provide valuable structural information. For a comprehensive understanding, the following table compares the mass spectral data of this compound with that of two related compounds: 3-Nitro-1H-1,2,4-triazole and Nitrobenzene.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| This compound | 114 | 84 ([M-NO]⁺), 68 ([M-NO₂]⁺), 42, 41, 40 |
| 3-Nitro-1H-1,2,4-triazole | 114 | 84 ([M-NO]⁺), 68 ([M-NO₂]⁺), 55, 43, 42, 41 |
| Nitrobenzene | 123 | 93 ([M-NO]⁺), 77 ([M-NO₂]⁺, Phenyl cation), 51 |
Interpretation of the Mass Spectrum
The mass spectrum of this compound displays a molecular ion peak at an m/z of 114, which corresponds to its molecular weight. A prominent fragmentation pathway involves the loss of a nitro group (NO₂), resulting in a fragment ion at m/z 68.[1] Another significant fragmentation is the loss of nitric oxide (NO), leading to a fragment at m/z 84. The triazole ring itself can undergo cleavage, contributing to smaller fragment ions observed in the spectrum.
Experimental Protocols
The mass spectral data presented in this guide were obtained using Electron Ionization (EI) mass spectrometry. The following is a generalized experimental protocol for acquiring the mass spectrum of nitroaromatic compounds.
Sample Preparation:
A small amount of the solid sample (typically 1-2 mg) is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used.
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 35-500
Data Acquisition:
-
The prepared sample solution is injected into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer's ion source.
-
Molecules are ionized and fragmented by the electron beam.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
To further elucidate the fragmentation process and experimental workflow, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of 4-Nitro-1,2,3-Triazole Isomers: Synthesis, Energetic Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-nitro-2H-1,2,3-triazole with its 1H and 4H isomers. These nitrogen-rich heterocyclic compounds are of significant interest in the fields of energetic materials and medicinal chemistry. This document summarizes their synthesis, physicochemical and energetic properties, and biological activities, supported by experimental and theoretical data.
Introduction
The 1,2,3-triazole ring is a stable aromatic heterocycle that serves as a versatile scaffold in various chemical applications. The introduction of a nitro group significantly alters its electronic properties, leading to applications as energetic materials and as pharmacophores in drug design. 4-Nitro-1,2,3-triazole can exist in three tautomeric forms: 1H, 2H, and 4H. Understanding the distinct properties of each isomer is crucial for their targeted application.
Synthesis of 4-Nitro-1,2,3-Triazole Isomers
The synthesis of 4-nitro-1,2,3-triazole isomers can be challenging due to the potential for the formation of mixtures.
-
This compound: The most common synthetic route to the 2H-isomer is the direct nitration of 2H-1,2,3-triazole using a mixture of nitric and sulfuric acids. This electrophilic aromatic substitution reaction benefits from the electron-rich nature of the triazole ring.
-
4-Nitro-1H-1,2,3-triazole and 4-Nitro-4H-1,2,3-triazole: The 1H and 4H isomers are typically obtained as a mixture, along with the 2H-isomer, through the alkylation of 4-nitro-1,2,3-triazole. The ratio of the resulting N-substituted isomers is highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the base used. The separation of these isomers can be complex and often requires chromatographic techniques. The 4H-tautomer is generally the least stable and is often considered in theoretical studies of N-substituted derivatives rather than as an isolated parent compound.
Physicochemical and Energetic Properties
The position of the proton on the triazole ring significantly influences the physicochemical and energetic properties of the 4-nitro-1,2,3-triazole isomers. While extensive experimental data for each individual parent isomer is limited, theoretical calculations provide valuable insights into their comparative properties.
| Property | 4-Nitro-1H-1,2,3-triazole | This compound | 4-Nitro-4H-1,2,3-triazole (N3-isomer) |
| Molecular Formula | C₂H₂N₄O₂ | C₂H₂N₄O₂ | C₂H₂N₄O₂ |
| Molecular Weight | 114.06 g/mol | 114.06 g/mol | 114.06 g/mol |
| Heat of Formation (theoretical) | Higher than 2H-isomer[1] | Lower than 1H-isomer[1] | Highest density and enthalpy of formation among N-substituted isomers[2] |
| Density (for 2H-isomer) | Not specified | 1.7 g/cm³[3] | Not specified |
Note: The data for the 4H-isomer is inferred from studies on N-substituted derivatives, where the N3-substituted isomer consistently shows the highest density and heat of formation.
Experimental Protocols
General Protocol for the Synthesis of this compound (Direct Nitration)
Materials:
-
2H-1,2,3-triazole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Slowly add 2H-1,2,3-triazole to the cooled nitrating mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Biological Activity: Antifungal Properties
Derivatives of nitrotriazoles have demonstrated promising antifungal activity. The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Azole antifungals, including nitrotriazole derivatives, disrupt the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component of the membrane. This inhibition occurs through the binding of the triazole ring to the heme iron in the active site of lanosterol 14α-demethylase, a cytochrome P450 enzyme. This blockage prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by nitrotriazoles.
Logical Relationship of Isomer Synthesis
The synthesis of the different 4-nitro-1,2,3-triazole isomers is interconnected, often starting from a common precursor and leading to a mixture of products that require separation.
Caption: General synthetic relationship between 4-nitro-1,2,3-triazole isomers.
Conclusion
The 1H, 2H, and 4H isomers of 4-nitro-1,2,3-triazole exhibit distinct properties that are a direct consequence of the proton's position on the triazole ring. Theoretical studies suggest that the 1H-isomer is energetically superior to the 2H-isomer, while N3-substituted derivatives (analogous to the 4H-tautomer) tend to have the highest density and heat of formation. The synthesis of the 2H-isomer is relatively straightforward via direct nitration, whereas the 1H and 4H isomers are typically formed in mixtures. The antifungal activity of nitrotriazole derivatives, stemming from the inhibition of ergosterol biosynthesis, highlights their potential in drug development. Further experimental investigation into the properties of the individual parent isomers is warranted to fully exploit their potential in both energetic materials and medicinal chemistry.
References
A Comparative Analysis of 4-Nitro-2H-1,2,3-triazole and Other Nitrotriazoles for Energetic Material Applications
In the quest for advanced energetic materials with superior performance and enhanced safety profiles, nitrotriazoles have emerged as a promising class of compounds. Their nitrogen-rich heterocyclic structures contribute to high heats of formation and the generation of a large volume of gaseous products upon detonation. This guide provides a comparative analysis of 4-Nitro-2H-1,2,3-triazole and other notable nitrotriazoles, offering a valuable resource for researchers, scientists, and professionals in drug development and materials science. The following sections present key performance indicators, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of these energetic materials.
Performance Data of Nitrotriazoles
The energetic properties of nitrotriazoles are paramount in determining their suitability for various applications. The following table summarizes key performance indicators for this compound and a selection of other nitrotriazole derivatives, with the widely used explosive RDX included for reference.
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (vD) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Decomposition Temp. (Td) (°C) |
| This compound | 1.87 (calculated) | ~8876 | ~36.9 | ~3.5 | Not Reported |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 1.83[1][2] | 8843[1][2] | 36.2[1][2] | 24[1][2] | 190[1][2] |
| 4-Nitramino-5-nitro-1,2,3-2H-triazole | 1.87[1] | 8876[1] | 36.9[1] | 3.5[1] | Not Reported |
| 4-Azido-5-nitro-1,2,3-2H-triazole | Not Reported | 8669[1] | 32.9[1] | 4[1] | Not Reported |
| 2-Amino-4-azido-5-nitro-1,2,3-2H-triazole | Not Reported | 8756[1] | 33.0[1] | 3[1] | Not Reported |
| 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate (Ammonium Salt) | Not Reported | 8011 - 9044 | 23.7 - 34.8 | 15 - 45 | 240.6[3] |
| RDX (Reference) | 1.80[1][4] | 8762[1] | 35.0[1] | 7.5[1][2] | 230[1][2] |
Experimental Protocols
The synthesis and characterization of nitrotriazoles involve a series of well-defined experimental procedures to ensure the purity, structure, and energetic properties of the compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2H-1,2,3-triazole.[5] A common method involves the use of a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5] Sulfuric acid acts as a catalyst, protonating nitric acid to form the nitronium ion (NO₂⁺), which is a powerful electrophile. The electron-rich triazole ring then undergoes electrophilic aromatic substitution. Another approach involves a metal-catalyzed 1,3-dipolar cycloaddition to form a triazole intermediate, followed by a copper(II)-catalyzed oxidation step to preserve the nitro group.[5]
Characterization Techniques
The structural confirmation and purity of the synthesized nitrotriazoles are determined using a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are employed to elucidate the molecular structure of the compounds.[1][6]
-
Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the nitro group (typically showing strong absorption bands around 1610-1630 cm⁻¹).[1][6]
-
Elemental Analysis: This method provides the elemental composition of the synthesized compounds, confirming their empirical formula.[1][6]
-
Single-Crystal X-ray Diffraction: This powerful technique is used to determine the precise three-dimensional molecular and crystal structure, which is crucial for accurate density calculations.[1]
Determination of Energetic Properties
The performance and safety of energetic materials are quantified through standardized tests:
-
Density (ρ): The density of the material is a critical parameter influencing its detonation performance. It can be measured experimentally using gas pycnometry or calculated from single-crystal X-ray diffraction data.[1]
-
Thermal Stability (Td): The decomposition temperature is a key indicator of a material's thermal stability. It is determined using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), typically with a heating rate of 5 °C/min or 10 °C/min.[1]
-
Impact Sensitivity (IS): This property measures the susceptibility of the material to initiation by impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standard method used to determine the impact energy required to cause a reaction.[1]
-
Detonation Velocity (vD) and Detonation Pressure (P): These are key performance parameters that describe the speed and pressure of the detonation wave. They can be experimentally measured or calculated using specialized software like EXPLO5.
Visualizing Relationships and Workflows
To better understand the interplay of factors influencing the properties of nitrotriazoles and the process of their evaluation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 5. This compound | 14544-45-7 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
X-ray crystallography of 4-Nitro-2H-1,2,3-triazole derivatives
A Comparative Guide to the X-ray Crystallography of 4-Nitro-2H-1,2,3-triazole Derivatives
This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for this compound and several of its derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structural landscape of this important class of compounds. The guide includes detailed experimental protocols for the synthesis and crystallization of these molecules, as well as a summary of their key crystallographic parameters.
Introduction
4-Nitro-2H-1,2,3-triazoles are a class of heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry and materials science, due to their unique chemical properties.[1] The introduction of a nitro group to the triazole ring can significantly influence the molecule's electronic and structural characteristics, impacting its potential applications. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering precise information on bond lengths, bond angles, and intermolecular interactions. This guide compares the crystallographic data of the parent this compound with N-substituted and amino-substituted derivatives to highlight the structural effects of functionalization.
Data Presentation
The following tables summarize the key crystallographic and molecular geometry data for this compound and a selection of its derivatives.
Table 1: Crystallographic Data for this compound and Its Derivatives
| Compound Name | CCDC Dep. No. | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | 151610 | C₂H₂N₄O₂ | Monoclinic | P2₁/n | 3.823(2) | 11.235(6) | 10.435(5) | 90 | 97.53(3) | 90 | 444.6(4) | 4 |
| 1-Amino-4-nitro-1,2,3-triazole | Not specified | C₂H₃N₅O₂ | Monoclinic | P2₁/c | 8.169(3) | 10.959(4) | 11.516(4) | 90 | 109.11(3) | 90 | 974.2(6) | 8 |
| 2-Amino-4-nitro-1,2,3-triazole | Not specified | C₂H₃N₅O₂ | Monoclinic | P2₁/n | 7.237(3) | 9.812(4) | 7.265(3) | 90 | 110.01(3) | 90 | 484.8(3) | 4 |
| Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | C₁₂H₁₂N₄O₄ | Monoclinic | P2₁/c | 13.5309(3) | 7.3014(2) | 12.6058(3) | 90 | 99.574(1) | 90 | 1228.04(5) | 4 |
Table 2: Selected Bond Lengths and Angles for this compound and Its Amino Derivatives
| Parameter | This compound | 1-Amino-4-nitro-1,2,3-triazole | 2-Amino-4-nitro-1,2,3-triazole |
| Bond Lengths (Å) | |||
| N1-N2 | 1.336(3) | 1.345(2) | 1.341(2) |
| N2-N3 | 1.309(3) | 1.303(2) | 1.308(2) |
| N3-C4 | 1.391(3) | 1.387(2) | 1.385(2) |
| C4-C5 | 1.401(4) | 1.399(2) | 1.402(2) |
| C5-N1 | 1.334(3) | 1.338(2) | 1.337(2) |
| C4-N(O₂) | 1.442(3) | 1.441(2) | 1.445(2) |
| N-NH₂ | - | 1.394(2) | 1.397(2) |
| Bond Angles (°) | |||
| C5-N1-N2 | 109.1(2) | 109.3(1) | 109.0(1) |
| N1-N2-N3 | 108.0(2) | 108.3(1) | 108.1(1) |
| N2-N3-C4 | 106.8(2) | 107.0(1) | 107.2(1) |
| N3-C4-C5 | 108.1(2) | 107.9(1) | 107.8(1) |
| C4-C5-N1 | 108.0(2) | 107.5(1) | 107.9(1) |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the direct nitration of 2H-1,2,3-triazole.[1]
-
Materials: 2H-1,2,3-triazole, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 2H-1,2,3-triazole in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add fuming nitric acid to the stirred solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in a suitable solvent system, such as ethanol/water.
Synthesis of 2-Methyl-4-nitro-2H-1,2,3-triazole
This protocol describes the nitration of 2-methyl-2H-1,2,3-triazole.
-
Materials: 2-Methyl-2H-1,2,3-triazole, fuming nitric acid, concentrated sulfuric acid (98%), ice bath, crushed ice, saturated aqueous sodium bicarbonate solution, dichloromethane, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 2-methyl-2H-1,2,3-triazole in concentrated sulfuric acid in a round-bottom flask and cool to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the stirred solution over 15-20 minutes, maintaining the temperature at room temperature.
-
After addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Crystallization: The crude product can be purified by recrystallization from an appropriate solvent to obtain single crystals.
Synthesis of Amino-4-nitro-1,2,3-triazoles
1-Amino-4-nitro-1,2,3-triazole and 2-amino-4-nitro-1,2,3-triazole are synthesized by the amination of 4-nitro-1,2,3-triazole.[2]
-
Materials: 4-Nitro-1,2,3-triazole, O-tosylhydroxylamine, suitable solvent.
-
Procedure: The synthesis involves the reaction of 4-nitro-1,2,3-triazole with O-tosylhydroxylamine in a suitable solvent. The reaction yields a mixture of the 1-amino and 2-amino isomers, which can be separated by chromatography.
-
Crystallization: Single crystals of the individual isomers can be obtained by slow evaporation of their respective solutions in appropriate solvents.[2]
Mandatory Visualization
The following diagrams illustrate the general synthetic workflow for this compound derivatives and a logical flow for their crystallographic analysis.
Caption: General synthetic routes to this compound derivatives.
Caption: Workflow for the X-ray crystallographic analysis of novel compounds.
References
Unraveling the Energetic Landscape: A Comparative Guide to Nitro-Substituted Triazole Isomers
A deep dive into the computational analysis of nitro-substituted triazole isomers reveals that subtle changes in molecular structure can significantly impact their energetic performance and stability. This guide provides a comprehensive comparison of key isomers, supported by quantitative data and detailed computational methodologies, offering valuable insights for researchers and professionals in the fields of energetic materials and drug development.
The quest for novel energetic materials with enhanced performance and improved safety profiles has led to a significant focus on nitrogen-rich heterocyclic compounds, with nitro-substituted triazoles emerging as a particularly promising class. Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of these molecules, allowing for the rational design of new high-performance materials. Isomerism, in particular, plays a critical role in determining the ultimate characteristics of these compounds.
Performance Metrics: A Side-by-Side Comparison
The energetic properties of various dinitro-tris(triazole) isomers, designated as O and R series based on the central triazole ring, have been computationally evaluated. The O-series features a 1H-1,2,4-triazole central ring, while the R-series is built around a 4H-1,2,4-triazole core. The positioning of the nitro groups and the constituent triazole rings within these backbones gives rise to a range of isomers with distinct energetic profiles.[1]
Below is a summary of the calculated physicochemical and detonation properties for a selection of these isomers, alongside benchmark energetic materials RDX and HMX for comparison.
| Compound | Heat of Formation (Solid, kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| O1 | 443.4 | 1.88 | 8.78 | 32.8 |
| O2 | 469.6 | 1.81 | 8.54 | 30.1 |
| O3 | 572.2 | 1.90 | 9.06 | 35.8 |
| O4 | 595.9 | 1.92 | 9.21 | 37.6 |
| R1 | 465.1 | 1.94 | 9.17 | 37.1 |
| R2 | 491.3 | 1.85 | 8.85 | 33.5 |
| R3 | 593.7 | 1.93 | 9.28 | 38.5 |
| R4 | 608.1 | 1.93 | 9.33 | 39.0 |
| RDX | 82.0 | 1.80 | 8.75 | 34.0 |
| HMX | 74.0 | 1.90 | 9.10 | 39.3 |
Data sourced from computational studies on dinitro-tris(triazole) derivatives.[1]
The data clearly indicates that the isomeric configuration has a profound effect on the energetic properties. For instance, isomers containing 1,2,3-triazole rings (O3, O4, R3, R4) generally exhibit higher heats of formation compared to those with only 1,2,4-triazole rings.[1] Notably, isomers O4, R1, R3, and R4 show detonation performances that are superior to RDX and comparable to HMX, highlighting their potential as advanced energetic materials.[1][2][3]
The How-To: Experimental and Computational Protocols
The presented data is the result of rigorous computational methodologies designed to accurately predict the properties of these complex molecules.
Computational Chemistry Methods
The primary theoretical framework used in these studies is Density Functional Theory (DFT).[1][2][4] The calculations were performed to design a series of energetic dinitro-tris(triazole) isomers by altering the triazole rings and –NO2 groups.[1][2][4]
The specific level of theory employed for geometry optimization and frequency calculations is the B3LYP functional with the 6-311+G** basis set. This combination is widely recognized for its ability to provide reliable geometries and electronic structures for organic molecules.
Prediction of Physicochemical Properties
-
Heat of Formation (HOF): The solid-phase heats of formation were calculated using isodesmic reactions. This method involves breaking down the target molecule into simpler, well-characterized fragments to minimize computational errors.
-
Density: The densities of the isomers were predicted using the Politzer approach, which is a method based on the molecular electrostatic potential.[1]
Detonation Performance Evaluation
The detonation properties, including detonation velocity (D) and detonation pressure (P), were predicted using the thermochemical code EXPLO5 (v6.06).[1][2][3][4][5] This program utilizes the calculated heats of formation and densities as input to solve the Chapman-Jouguet equations, providing a reliable estimation of the material's explosive performance.
Stability and Sensitivity Analysis
The thermal stability of the isomers was investigated by calculating the bond dissociation energy (BDE) of the weakest C-NO2 bond.[1][2] Mechanical sensitivities were estimated and correlated with known energetic materials like RDX and HMX by considering factors such as the maximum heats of detonation (Q), the free void in the crystal lattice (ΔV), and the total charge on the –NO2 groups.[1][2][3]
Visualizing the Workflow
The logical flow of a computational study comparing isomers of nitro-substituted triazoles can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Thermal Analysis of 4-Nitro-2H-1,2,3-triazole and Its Energetic Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the thermal stability of nitrotriazole compounds, featuring comparative DSC/TGA data and detailed experimental protocols.
The thermal stability of energetic materials is a critical parameter that dictates their safety, handling, storage, and application. This guide provides a comparative thermal analysis of 4-Nitro-2H-1,2,3-triazole and its analogs, leveraging available experimental data to offer insights into their decomposition behavior. Due to a notable scarcity of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from theoretical studies and experimental data from closely related analogs to provide a predictive overview.
Predicted Thermal Behavior of this compound
Theoretical studies and data from analogous compounds suggest that this compound is an energetic material expected to exhibit a sharp exothermic decomposition at elevated temperatures. The presence of the nitro group is anticipated to significantly lower its thermal stability compared to the non-nitrated 1,2,3-triazole ring. The primary decomposition pathways are likely to involve the homolytic cleavage of the C-NO2 bond, generating a triazolyl radical and a nitrogen dioxide radical (•NO2), or scission of the triazole ring, leading to the formation of various gaseous products.
Comparative Thermal Data of Nitrotriazole Analogs
The following table summarizes the available experimental thermal decomposition data for several nitrotriazole analogs, providing a basis for comparison with the predicted behavior of this compound.
| Compound | Decomposition Temperature (°C) | Melting Point (°C) | Analysis Method |
| This compound (Predicted) | Not available (expected exothermic) | Not available | - |
| 3-Nitro-1H-1,2,4-triazole | >220 | Not specified | DSC/TGA |
| 5-Amino-3-nitro-1H-1,2,4-triazole | 289 | Not specified | DSC/TGA |
| 1-Methyl-5-nitro-3-trinitromethyl-1H-[1]triazole | 153 (onset) | 77 | DSC[1] |
| 5-Nitro-3-trinitromethyl-1H-[1]triazole | 135 (onset) | 113.7 | DSC[1] |
| Trinitro-pyrazolo-2H-1,2,3-triazole Derivative (12) | 280 | Not specified | DSC[2] |
Experimental Workflow for Thermal Analysis
The thermal analysis of nitrotriazoles typically follows a standardized workflow to ensure safety and data accuracy. The following diagram illustrates the general experimental process.
Experimental Protocols
Detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for obtaining reliable and reproducible data for energetic materials.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, decomposition onset temperature, peak decomposition temperature, and heat of decomposition.
-
Methodology:
-
A small sample of the nitrotriazole compound (typically 0.5-5 mg) is accurately weighed into an aluminum or copper crucible.[1]
-
The crucible is hermetically sealed. For energetic materials, a pinhole lid may be used to allow for the escape of gaseous decomposition products and prevent crucible rupture.
-
The sample is placed in the DSC instrument, with an empty, sealed crucible used as a reference.[1]
-
The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, such as nitrogen or argon.[1]
-
The DSC instrument measures the heat flow to or from the sample relative to the reference as a function of temperature. The onset temperature of the major exothermic decomposition peak is typically reported as the decomposition temperature.[1]
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of the sample as a function of temperature and identify decomposition stages.
-
Methodology:
-
A small sample of the nitrotriazole compound (typically 0.5-5 mg) is accurately weighed and placed in an appropriate crucible (e.g., aluminum or ceramic).[1]
-
The crucible is placed in the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).
-
The TGA instrument continuously measures the mass of the sample as the temperature increases.
-
The resulting TGA curve provides information on the thermal stability and the different stages of decomposition, indicated by mass loss.
-
Conclusion
While direct experimental thermal analysis data for this compound remains elusive, a comparative approach using data from its analogs provides valuable insights into its expected energetic properties. The provided data and protocols serve as a foundational resource for researchers in the field of energetic materials, enabling a better understanding of the structure-stability relationships within the nitrotriazole family and guiding future experimental work. The significant data gap for this compound underscores the need for further research to fully characterize its thermal behavior and potential applications.
References
Structure-Activity Relationship of 4-Nitro-2H-1,2,3-triazole Derivatives: A Comparative Guide
The 4-nitro-2H-1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents. Derivatives incorporating this nitrogen-rich heterocyclic system have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The presence and position of the nitro group, a strong electron-withdrawing moiety, significantly influence the molecule's electronic properties and its interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies.
General Synthesis Strategies
The synthesis of this compound derivatives often begins with the construction of the triazole ring, followed by nitration. A common and versatile method for forming the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[1] This reaction can be catalyzed by copper(I), a process known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which offers high yields and regioselectivity for 1,4-disubstituted triazoles.[2][3]
Alternatively, the synthesis can involve the direct nitration of a pre-formed triazole ring. Mechanochemical routes have been developed for an organocatalyzed oxidative [3 + 2] cycloaddition between β-nitrostyrenes and organic azides to yield 4-nitro-1,2,3-triazoles, using atmospheric oxygen as the oxidant.[4] Subsequent modifications, such as N-alkylation or N-arylation, introduce diverse substituents to the triazole ring, though controlling the regioselectivity of N-substitution can be a challenge.[5][6]
Antifungal Activity
Derivatives of nitrotriazole have shown potent antifungal activity, often by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.
A study on fluconazole derivatives compared two series of compounds: one incorporating a nitrotriazole moiety (Series A) and another with a piperazine ethanol group (Series B). The nitrotriazole derivatives (compounds 5a-d) exhibited excellent and broad-spectrum antifungal activity, particularly against fluconazole-resistant fungi. This suggests that the nitrotriazole component is key to overcoming resistance mechanisms.
Structure-Activity Relationship Highlights:
-
Presence of Nitro-Triazole: The incorporation of the 3-nitro-1,2,4-triazole moiety in place of a standard 1,2,4-triazole ring in fluconazole analogues significantly enhanced antifungal potency.
-
Substitution on Phenyl Ring: The nature and position of substituents on the difluorophenyl ring also modulate activity. Specific substitutions can optimize the binding of the molecule within the active site of the CYP51 enzyme.
Table 1: Antifungal Activity (MIC, µg/mL) of Nitrotriazole Derivatives
| Compound | R¹ | R² | C. albicans (ATCC 10231) | C. glabrata (ATCC 90030) | A. fumigatus (ATCC 204305) |
|---|---|---|---|---|---|
| 5a | F | H | 0.25 | 0.125 | 1 |
| 5b | Cl | H | 0.062 | 0.062 | 0.5 |
| 5c | Br | H | 0.125 | 0.125 | 1 |
| 5d | H | Cl | 0.125 | 0.125 | 0.5 |
| Fluconazole | - | - | 1 | 4 | >64 |
| Voriconazole | - | - | 0.031 | 0.062 | 0.25 |
Data adapted from a study on novel triazole and nitro-triazole derivatives as antifungal agents.
Anticancer Activity
The 1,2,3-triazole skeleton is a recognized pharmacophore in the design of anticancer agents.[3] The introduction of a nitro group can further enhance this activity. Studies have shown that these derivatives can induce cytotoxicity in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.[3][7]
In one study, a series of 1,4-disubstituted 1,2,3-triazoles were evaluated for their antiproliferative activity against four human cancer cell lines. While these were not specifically 4-nitro derivatives, the SAR provides valuable insights.
Structure-Activity Relationship Highlights:
-
Phosphonate Group: The presence of a phosphonate group linked to the triazole moiety (Compound 8) resulted in the most potent activity across all tested cell lines, suggesting this group is crucial for cytotoxicity.[3]
-
Aromatic Substituents: An antiproliferative SAR study of 1,2,3-triazole–containing derivatives against the A549 lung cancer cell line revealed that a fluoro atom on the phenyl ring contributes positively to the activity.[7]
-
Inhibition of Carbonic Anhydrases: 1,2,3-triazoles have been explored as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are critical for tumor growth in hypoxic conditions.[8] The triazole scaffold serves as a framework for developing selective inhibitors that disrupt the tumor microenvironment.[8]
Table 2: In Vitro Cytotoxic Activity (IC₅₀, µM) of 1,2,3-Triazole Derivatives
| Compound | HT-1080 (Fibrosarcoma) | A-549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
|---|---|---|---|---|
| 5 | 18.32 | 26.34 | 24.38 | 21.16 |
| 7 | 21.15 | 31.65 | 29.17 | 26.38 |
| 8 | 15.13 | 21.25 | 18.06 | 16.32 |
| Doxorubicin | 1.12 | 3.24 | 2.13 | 1.56 |
Data adapted from a study on the anticancer activity of functional 1,2,3-triazole derivatives.[3] Note: These are 1,2,3-triazole derivatives, not specifically 4-nitro derivatives, but illustrate relevant SAR.
Antibacterial Activity
Triazole derivatives have been investigated for their potential to combat bacterial infections, including those forming biofilms, which are notoriously resistant to conventional antibiotics.[9]
A study evaluated the action of 1,2,3-triazoles against Staphylococcus aureus in both its planktonic (free-floating) and biofilm forms.
Structure-Activity Relationship Highlights:
-
Biofilm Inhibition: One derivative, DAN 49, not only showed bacteriostatic and bactericidal activity (MIC and MBC of 128 µg/mL) but also interfered with the formation of biofilms at sub-inhibitory concentrations.[9] It also demonstrated an effect on pre-formed biofilms.[9]
-
Electron-Withdrawing Groups: A preliminary SAR analysis concluded that introducing electron-withdrawing groups, such as a nitro group, can distinctly improve the antibacterial activity of 1,2,3-triazole derivatives.[10]
Table 3: Antibacterial and Antibiofilm Activity of a 1,2,3-Triazole Derivative
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (at 1/2 MIC) |
|---|
| DAN 49 | S. aureus | 128 | 128 | Significant (p < 0.00001) |
Data adapted from a study on 1,2,3-triazole derivatives as antibacterial and antibiofilm agents.[9][11]
Experimental Protocols
The biological activities of this compound derivatives are assessed using a range of standardized in vitro assays.
Antifungal Susceptibility Testing
The antifungal activity is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with a standardized fungal suspension (e.g., 0.5–2.5 × 10³ CFU/mL).
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥80% or MIC₈₀) of fungal growth compared to the drug-free control.[12][13]
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is frequently measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).[3]
-
MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is then calculated from the dose-response curve.
Conclusion
The this compound core is a versatile and potent scaffold for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that the biological activity of these derivatives can be finely tuned through strategic structural modifications. The presence of the nitro group is often critical for enhanced potency, particularly in antifungal and antibacterial applications. Furthermore, the introduction of diverse substituents at various positions on the triazole and associated phenyl rings allows for the optimization of activity against specific targets, such as fungal CYP51 or cancer-related pathways. Future research focusing on the rational design of new derivatives, guided by SAR insights and computational modeling, holds significant promise for overcoming drug resistance and developing novel, highly effective treatments.[14]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-Nitro-2H-1,2,3-triazole
Disclaimer: 4-Nitro-2H-1,2,3-triazole is an energetic material and must be handled with extreme caution. This document provides general guidance. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, regional, and national regulations.
Immediate Safety and Hazard Assessment
This compound is a high-hazard compound due to its energetic nature. The presence of a nitro group and a triazole ring contributes to its potential thermal instability and explosive properties.[1] Studies of related aminonitrotriazoles have classified them as primary explosives with sensitivities comparable to PETN.[1] The thermal decomposition of similar energetic molecules can be triggered by the splitting of the nitro group.[2] Therefore, it is critical to treat this compound as potentially explosive.
Key Hazards:
-
Explosive: May explode if exposed to heat, flame, shock, or friction.
-
Thermal Instability: Can decompose under elevated temperatures, potentially leading to a runaway reaction.[3]
-
Toxicity: Nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4]
Personal Protective Equipment (PPE)
When handling this compound, including for disposal preparation, the following PPE is mandatory:
-
Eye Protection: Safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Flame-retardant lab coat.
-
Tools: Use non-sparking tools (e.g., plastic or coated metal spatulas).[3]
Storage and Incompatibilities
Proper storage is critical to prevent accidents.
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
Keep containers tightly closed.[3]
Spill Management Protocol
In the event of a small spill within a chemical fume hood:
-
IMMEDIATE EVACUATION: If the spill is large, shows any sign of decomposition (e.g., gas evolution, color change), or occurs outside a fume hood, evacuate the area immediately and contact your institution's emergency services.[3]
-
Isolate and Control: Restrict access to the area and eliminate all ignition sources.[3]
-
Containment: For a small, manageable spill, absorb it with an inert, damp, non-combustible material.
-
CRITICAL: Do not use combustible materials like paper towels or sand as the primary absorption medium for nitro-compounds with explosive potential.[3]
-
Collection: Carefully collect the absorbed material and debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a mild detergent and water.[3]
Quantitative Data Summary
The following table summarizes key data for related nitro-triazole compounds. Data for this compound specifically may vary.
| Parameter | Value / Information | Source |
| Molecular Formula | C₂H₂N₄O₂ | [6] |
| Molecular Weight | 114.06 g/mol | [6] |
| Storage Temperature | 2-8°C in an inert atmosphere | [7] |
| Appearance | Dark yellow powder solid (for 3-Nitro-1,2,4-triazole) | [8] |
| Melting Point | ~100 °C (for 1-amino-4-nitro-1,2,3-triazole, with decomposition at 175°C) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [3][5] |
| Disposal Classification | Hazardous Waste. Do not dispose of in sinks or regular trash. | [3][8][9] |
Disposal Plan: Waste Accumulation and Preparation for Professional Disposal
Direct chemical neutralization of this compound by laboratory personnel is not recommended due to the risk of a violent or explosive reaction. The proper procedure is to collect and label the waste for pickup by a certified hazardous waste disposal service.[10]
Experimental Protocol: Waste Accumulation
-
Consult EHS: Before generating any waste, contact your institution's Environmental Health and Safety (EHS) office to understand the specific procedures and requirements for energetic hazardous waste.[3]
-
Designate an Area: Establish a specific, identified Satellite Accumulation Area (SAA) for hazardous waste near the point of generation.[9][11]
-
Select Container:
-
Waste Collection:
-
Labeling:
-
Storage and Sealing:
-
Arrange Pickup: Schedule a waste pickup with your EHS office or their designated hazardous waste contractor as soon as the container is full or in accordance with your site's storage time limits.[11][12]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Sensitive Energetics from the N‐Amination of 4‐Nitro‐1,2,3‐Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 6. chemscene.com [chemscene.com]
- 7. 84406-63-3|this compound|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Nitro-2H-1,2,3-triazole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Nitro-2H-1,2,3-triazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and GHS Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory due to the hazardous nature of this compound. The following table summarizes the required PPE based on safety data and best practices for handling nitro compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[2] | Protects against splashes and vapors that can cause severe eye irritation.[1][2] |
| Skin Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn and buttoned.[2] | Provides a barrier against accidental skin contact.[2] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Inspect gloves prior to use.[2][3] | Prevents skin absorption, a primary route of exposure for nitro compounds.[3] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[2][3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2] | Protects against inhalation of harmful vapors and dust which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[4]
-
Gather all necessary materials and equipment before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[2][3]
-
Avoid creating dust when handling the solid form.[5]
-
Keep the compound away from heat and sources of ignition.[5][7]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[3][5]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[7]
-
Clean the work area and decontaminate any equipment used.
-
Properly store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
Disposal Plan
-
All waste containing this compound, including contaminated materials like gloves and paper towels, must be disposed of in a designated and labeled hazardous waste container.[3][7]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Do not dispose of this chemical into the environment.[8]
Visual Workflow and Emergency Protocols
Caption: Workflow for handling this compound.
Caption: Emergency response for exposure to this compound.
References
- 1. This compound | C2H2N4O2 | CID 278150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
